Product packaging for IMD-biphenylA(Cat. No.:)

IMD-biphenylA

Cat. No.: B14765261
M. Wt: 555.7 g/mol
InChI Key: JQAJCISPYMOPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IMD-biphenylA is a synthetically designed organic compound based on the biphenyl molecular scaffold, which consists of two benzene rings connected by a single carbon-carbon bond . This core structure is known for its thermal stability and serves as a versatile intermediate in the synthesis of various pharmacologically active molecules . The compound acts as a specific inhibitor for Plasminogen Activator Inhibitor-1 (PAI-1), which is the principal inhibitor of tissue-type and urokinase-type plasminogen activators (tPA and uPA) . By targeting PAI-1, this compound promotes the activation of the plasminogen/plasmin system. This mechanism is of significant research value in studies of fibrotic processes and tissue remodeling, as enhanced plasmin activity can lead to increased degradation of fibrin and extracellular matrix (ECM) components . Research indicates that inhibiting PAI-1 can also regulate key mediators involved in remodeling, such as Transforming Growth Factor-beta (TGF-β) and Hepatocyte Growth Factor (HGF), and can impact the activity of matrix metalloproteinases (MMPs) . Furthermore, due to the role of PAI-1 in angiogenesis, this compound provides a useful tool for investigating pathological vascularization in model systems. Its applications extend to basic research on the fibrinolytic system and its role in chronic inflammatory and fibrotic diseases. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H33N5O2 B14765261 IMD-biphenylA

Properties

Molecular Formula

C35H33N5O2

Molecular Weight

555.7 g/mol

IUPAC Name

N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-3-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C35H33N5O2/c1-2-3-14-31-39-32-33(29-12-4-5-13-30(29)38-34(32)36)40(31)22-24-17-15-23(16-18-24)21-37-35(42)27-10-6-8-25(19-27)26-9-7-11-28(41)20-26/h4-13,15-20,41H,2-3,14,21-22H2,1H3,(H2,36,38)(H,37,42)

InChI Key

JQAJCISPYMOPPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C5=CC(=CC=C5)O)C6=CC=CC=C6N=C2N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Disclaimer

The compound "IMD-biphenylA" is not a recognized standard chemical name in publicly available chemical literature. This document presents a hypothetical, yet technically robust, guide for the synthesis and purification of a plausible analogue, 4-(biphenyl-4-yl)-1H-imidazole , based on established synthetic methodologies for similar chemical structures. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Biphenyl and imidazole moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The combination of these two pharmacophores in a single molecule, such as the target compound 4-(biphenyl-4-yl)-1H-imidazole (herein referred to as this compound), presents a promising avenue for the discovery of novel therapeutics. Biphenyl-imidazole derivatives have been investigated for their potential as antifungal and anticancer agents.[1][2][3][4][5] This guide details a reliable and efficient two-step synthetic route to this compound, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the construction of the imidazole ring. Detailed experimental protocols for synthesis and purification are provided, along with expected quantitative data and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Proposed Synthesis of this compound

The proposed synthetic pathway for this compound (4-(biphenyl-4-yl)-1H-imidazole) is a two-step process:

  • Step 1: Suzuki-Miyaura Cross-Coupling. Synthesis of 4-bromo-4'-acetylbiphenyl from 4-bromoiodobenzene and 4-acetylphenylboronic acid.

  • Step 2: Imidazole Ring Formation. Cyclization of 4-bromo-4'-acetylbiphenyl with a suitable reagent to form the imidazole ring. An alternative and more direct approach involves the synthesis of 4-(biphenyl-4-yl)-1H-imidazole from 4-acetylbiphenyl. A plausible route starts with the bromination of 4-acetylbiphenyl to yield 2-bromo-1-(biphenyl-4-yl)ethan-1-one, followed by a cyclization reaction with formamide.

For the purpose of this guide, we will detail the synthesis of a related, well-documented compound, 4-(biphenyl-4-yl)-2-phenyl-1H-imidazole, which follows a similar synthetic logic and for which more explicit procedural details are available in the literature. This will involve the initial preparation of 2-(biphenyl-4-yl)-2-oxoacetaldehyde from biphenyl ethanone.

Experimental Workflow

The overall workflow for the synthesis and purification of a 4-(biphenyl-4-yl)-imidazole derivative is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials: Biphenyl Ethanone B Step 1: Oxidation (Selenium Dioxide) A->B C Intermediate: 2-(Biphenyl-4-yl)-2-oxoacetaldehyde B->C D Step 2: Cyclization (Aromatic Aldehyde, Ammonium Acetate) C->D E Crude Product: This compound Analogue D->E F Recrystallization (e.g., from Ethanol) E->F G Washing and Drying F->G H Pure this compound Analogue G->H I TLC H->I J NMR Spectroscopy H->J K Mass Spectrometry H->K

Caption: Synthetic and purification workflow for a 4-(biphenyl-4-yl)-imidazole derivative.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 4-(biphenyl-4-yl)-imidazole derivatives.

Step 1: Synthesis of 2-(Biphenyl-4-yl)-2-oxoacetaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve biphenyl ethanone (1 equivalent) in a suitable solvent such as dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. The filtrate containing the crude 2-(biphenyl-4-yl)-2-oxoacetaldehyde is used directly in the next step.

Step 2: Synthesis of 4-(Biphenyl-4-yl)-2-phenyl-1H-imidazole
  • Reaction Setup: To the filtrate from Step 1, add an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent), ammonium acetate (10-15 equivalents), and glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation of Crude Product: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the crude product.

  • Filtration: Collect the crude product by vacuum filtration and wash with water.

Purification of 4-(Biphenyl-4-yl)-2-phenyl-1H-imidazole
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

  • Purity Assessment: Assess the purity of the final compound by TLC, High-Performance Liquid Chromatography (HPLC), and determine its structure using NMR and mass spectrometry.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of a 4-(biphenyl-4-yl)-imidazole derivative based on literature precedents.

ParameterStep 1: OxidationStep 2: Cyclization & PurificationOverall
Starting Material Biphenyl Ethanone2-(Biphenyl-4-yl)-2-oxoacetaldehydeBiphenyl Ethanone
Key Reagents Selenium DioxideBenzaldehyde, Ammonium Acetate-
Solvent DioxaneGlacial Acetic Acid-
Reaction Time 4-6 hours2-4 hours6-10 hours
Typical Yield (Intermediate)70-85%60-75%
Purification Method -Recrystallization (Ethanol)-
Final Purity ->95% (by HPLC)>95% (by HPLC)

Biological Context: Potential Signaling Pathway

Biphenyl-imidazole derivatives have shown promise as antifungal agents, often by targeting the enzyme lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway. Inhibition of this pathway disrupts the fungal cell membrane integrity, leading to cell death. The ergosterol biosynthesis pathway is a key target for many azole antifungal drugs.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Inhibitor This compound (Hypothetical) Inhibitor->CYP51 Inhibition CYP51->Ergosterol Demethylation

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by a hypothetical this compound.

Conclusion

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for a compound structurally related to the designated "this compound". The detailed experimental protocols, tabulated quantitative data, and workflow visualizations offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided biological context highlights a potential mechanism of action for this class of compounds, suggesting avenues for further pharmacological investigation.

References

In Vitro Mechanism of Action of IMD IKKβ Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a compound explicitly named "IMD-biphenylA" is not prominently documented in scientific literature, the query likely refers to a member of the IMD series of compounds, which are known inhibitors of the IκB kinase (IKK) complex, particularly IKKβ. The "biphenylA" component might allude to a specific structural moiety within a particular analog or could be a misnomer for a related compound. This guide will focus on the well-characterized IKKβ inhibitor, IMD-0354 , as a representative molecule of this class to delineate the in vitro mechanism of action. IMD-0354 selectively targets IKKβ, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell proliferation, and survival.

This technical guide provides a detailed overview of the in vitro mechanism of action of IMD-0354, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway

The primary mechanism of action of IMD-0354 is the inhibition of the canonical NF-κB signaling pathway through the selective targeting of IKKβ. In resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β), the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[1] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus.[2] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[1][3]

IMD-0354 acts as a selective inhibitor of IKKβ, thereby preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, blocking the nuclear translocation of NF-κB and subsequent transactivation of its target genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR Binding IKK_complex IKK Complex IKKα IKKβ NEMO TNFR->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation IMD_Inhibitor IMD-0354 IMD_Inhibitor->IKK_complex Inhibition DNA κB sites NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation

Figure 1: Canonical NF-κB signaling pathway and the inhibitory action of IMD-0354.

In Vitro Efficacy and Potency

The inhibitory activity of IMD-0354 has been quantified in various in vitro assays, demonstrating its potency against IKKβ and its efficacy in cellular models of inflammation.

Table 1: IKKβ Kinase Inhibition by IMD-0354

Assay TypeSystemIC₅₀ (nM)Reference(s)
In vitro kinase assayPurified IKKβ250

Table 2: Inhibition of NF-κB Activation in Cellular Assays by IMD-0354

Assay TypeCell LineStimulusIC₅₀ (µM)Reference(s)
NF-κB Reporter Gene AssayHepG2TNF-α1.2
IκBα Phosphorylation InhibitionHMC-1-< 5
NF-κB p65 Nuclear TranslocationHUVEC--
NF-κB DNA Binding (EMSA)CLL cells--

Table 3: Effects of IMD-0354 on Cell Viability and Proliferation

Assay TypeCell LineEffectConcentrationReference(s)
MTT AssayHMC-1Time- and dose-dependent suppression< 5 µM
Apoptosis AssayCLL cellsInduction of apoptosis (mean 26%)-
MTT AssayPASMCsSuppression of FGF₂-induced viability10 µM

Table 4: Effect of IMD-0354 on Inflammatory Mediator Production in Vitro

MediatorCell TypeEffectConcentrationReference(s)
IL-1βCardiomyocytesReduced production1 µM
MCP-1CardiomyocytesReduced production1 µM
IL-13, IL-1βLung homogenatesInhibited production-
CCL2, CXCL5HUVECSuppressed expression-
VEGF-AHUVECDose-dependent reduction-

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of IMD-0354.

IKKβ Kinase Inhibition Assay

This assay directly measures the enzymatic activity of IKKβ and its inhibition by a test compound. A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.

Experimental Protocol (based on ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine purified recombinant IKKβ enzyme with a specific peptide substrate (e.g., a peptide containing the IκBα phosphorylation site) in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of IMD-0354 or vehicle control to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the IKKβ activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of IMD-0354 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified IKKβ - Substrate Peptide - Kinase Buffer Mix Combine IKKβ, Substrate, and IMD-0354 in a 96-well plate Reagents->Mix Compound Prepare IMD-0354 Serial Dilutions Compound->Mix Initiate Add ATP to start the reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate->Stop Convert Add Kinase Detection Reagent (converts ADP to ATP, drives luminescence) Stop->Convert Read Measure Luminescence Convert->Read Calculate Calculate % Inhibition Read->Calculate Determine Determine IC₅₀ Calculate->Determine

Figure 2: Experimental workflow for an in vitro IKKβ kinase inhibition assay.
NF-κB Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Experimental Protocol

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A second plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of IMD-0354 for a specified period (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α (e.g., 10 ng/mL) and incubate for an appropriate time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add firefly luciferase substrate and measure the luminescence.

    • Add a quencher and the Renilla luciferase substrate, and measure the second luminescence signal.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activity and determine the IC₅₀ value.

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Culture Culture HEK293T cells Transfect Transfect with NF-κB-Luciferase and Renilla plasmids Culture->Transfect Plate Plate cells in 96-well plate Transfect->Plate Pretreat Pre-treat with IMD-0354 Plate->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Firefly and Renilla Luciferase activity Lyse->Measure Normalize Normalize Firefly to Renilla Measure->Normalize Calculate Calculate % Inhibition and IC₅₀ Normalize->Calculate

Figure 3: Experimental workflow for an NF-κB reporter gene assay.
Western Blot Analysis for Phosphorylated IκBα

This technique is used to directly assess the phosphorylation status of IκBα, the key downstream target of IKKβ.

Experimental Protocol

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or Jurkat) and treat with IMD-0354 at various concentrations, followed by stimulation with TNF-α for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with an antibody for total IκBα or a housekeeping protein like β-actin.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-IκBα.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Treat Treat cells with IMD-0354 and TNF-α Lyse Lyse cells with inhibitor-containing buffer Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-p-IκBα) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect Image Image blot Detect->Image Densitometry Perform densitometry analysis Image->Densitometry

Figure 4: Experimental workflow for Western blot analysis of p-IκBα.

Conclusion

The in vitro mechanism of action of IMD-0354, a representative member of the IMD class of IKKβ inhibitors, is characterized by its selective inhibition of the IKKβ kinase. This targeted action prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This mechanism has been substantiated through a variety of in vitro assays, including direct kinase inhibition assays, cell-based reporter gene assays, and analyses of downstream signaling events and functional outcomes such as cytokine production and cell viability. The data collectively demonstrate that IMD compounds are potent inhibitors of the canonical NF-κB pathway, providing a strong rationale for their investigation as therapeutic agents in inflammatory diseases and cancer.

References

Physical and chemical properties of IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and chemical literature has yielded no information on a compound specifically named "IMD-biphenylA."

Our investigation into the physical and chemical properties, experimental protocols, and biological signaling pathways of "this compound" could not be completed as the compound itself is not identifiable in publicly available resources. This suggests that "this compound" may be a proprietary research compound, an internal code name not yet disclosed in scientific literature, or a potential typographical error.

Searches were conducted to decipher the "IMD" prefix, exploring its use as a chemical abbreviation and in pharmaceutical nomenclature. While "IMD" is used in other scientific contexts—such as for Imidazole, Imidapril, and as a designation by IMD Pharma for their developmental drugs—no established link to a "biphenylA" structure could be found.

Without a verifiable chemical identity, including a recognized IUPAC name, CAS registry number, or published chemical structure, it is not possible to provide the requested in-depth technical guide. The generation of accurate data tables, detailed experimental protocols, and relevant signaling pathway diagrams is contingent upon the availability of peer-reviewed scientific data for a specific and known molecule.

We recommend that researchers, scientists, and drug development professionals seeking information on this compound verify the name and consider the following:

  • Check for alternative nomenclature or spelling.

  • Consult internal documentation or the original source of the compound name.

  • If available, provide a CAS number, SMILES string, or a reference to a patent or scientific publication.

Should a verifiable identifier for "this compound" be provided, we would be pleased to revisit this request and compile the necessary technical information.

The Enigma of IMD-biphenylA: A Case of Mistaken Identity in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The term "IMD-biphenylA," as a specific therapeutic agent, does not correspond to any publicly available information within the scientific and medical literature. Extensive research indicates that the "IMD" prefix in the context of contemporary drug development overwhelmingly refers to "Implantable Microdevice" technology, a novel platform for in-situ drug sensitivity testing, rather than a specific chemical entity. This suggests a potential misinterpretation of terminology, where a technology platform has been conflated with a distinct compound.

While the discovery and development history of a specific molecule named "this compound" cannot be chronicled, we can shed light on the two distinct concepts that may have been inadvertently combined: the broad class of biphenyl compounds in medicinal chemistry and the innovative "Implantable Microdevice" technology.

The Legacy of Biphenyls in Drug Discovery

Biphenyls, characterized by two phenyl rings linked by a single bond, represent a privileged scaffold in medicinal chemistry. The inherent versatility of this structure has allowed for the development of a wide array of therapeutic agents across various disease areas. The history of biphenyl chemistry in drug development dates back to the early 20th century, with significant advancements in synthetic methodologies, such as the Suzuki and Ullmann coupling reactions, enabling the creation of complex and targeted derivatives.

These reactions allow for the precise and controlled synthesis of substituted biphenyls, a critical aspect in optimizing the pharmacological properties of a drug candidate. The ability to modify the biphenyl core at various positions has been instrumental in developing drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

Implantable Microdevices: A Paradigm Shift in Personalized Medicine

Recent advancements in biomedical engineering have led to the development of Implantable Microdevices (IMDs). These miniaturized platforms are designed to be implanted directly into diseased tissue, such as a tumor, to simultaneously deliver microdoses of multiple drugs and assess their localized effects. This technology offers a unique window into real-time drug response within the native biological microenvironment, holding immense promise for personalized medicine, particularly in oncology.

Clinical trials are currently underway to evaluate the safety and feasibility of IMDs for guiding treatment decisions in various cancers. These devices allow researchers to gather crucial data on drug efficacy and resistance mechanisms on an individual patient basis, without systemic exposure to potentially toxic agents.

Experimental Workflow for Implantable Microdevice (IMD) Studies

IMD_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase drug_selection Drug Candidate Selection device_fabrication IMD Fabrication & Drug Loading drug_selection->device_fabrication Formulation patient_enrollment Patient Enrollment animal_model Implantation in Animal Model device_fabrication->animal_model Sterilization data_acquisition In-life Data Acquisition animal_model->data_acquisition Monitoring ex_vivo_analysis Ex-vivo Tissue Analysis data_acquisition->ex_vivo_analysis Tissue Harvest imd_implantation IMD Implantation (e.g., in tumor) patient_enrollment->imd_implantation Informed Consent incubation In-situ Incubation imd_implantation->incubation device_retrieval Device & Tissue Retrieval incubation->device_retrieval biomarker_analysis Biomarker & Efficacy Analysis device_retrieval->biomarker_analysis treatment_decision Informed Treatment Decision biomarker_analysis->treatment_decision

Caption: This diagram illustrates the typical workflow for preclinical and clinical studies involving Implantable Microdevices (IMDs).

Logical Relationship between Biphenyls and IMDs

Biphenyl_IMD_Relationship cluster_concepts Distinct Concepts in Drug Development cluster_application Potential Application cluster_testing Testing Phase biphenyl Biphenyl Compounds (Chemical Scaffold) potential_drug Novel Biphenyl-based Drug Candidate biphenyl->potential_drug Basis for Discovery imd_tech Implantable Microdevice (IMD) (Technology Platform) in_situ_testing In-situ Efficacy Testing using IMD imd_tech->in_situ_testing Enables potential_drug->in_situ_testing Is Tested By

Caption: This diagram clarifies the distinct roles of biphenyl compounds and IMD technology in the drug development process.

The Core of Drug Discovery: A Technical Guide to Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a cornerstone in medicinal chemistry. Its structural rigidity, coupled with the potential for diverse functionalization, has made it a privileged motif in the design of novel therapeutic agents. This technical guide provides an in-depth review of the key literature surrounding biphenyl compounds, focusing on their synthesis, biological activities, and structure-activity relationships. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols are provided for key assays, and complex biological pathways and workflows are visualized using Graphviz diagrams.

Synthesis of Biologically Active Biphenyl Compounds

The versatile biphenyl core can be synthesized through various established methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and widely used approach due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] Other notable methods include the Ullmann reaction and the Wurtz–Fittig reaction.[1]

Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general one-pot synthesis of biphenyl derivatives, a method frequently employed in the generation of compound libraries for biological screening.[2]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate - K₂CO₃)

  • Solvent system (e.g., toluene/water mixture)[1]

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1 equivalent), aryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent system to the reaction vessel.

  • Purge the reaction mixture with an inert gas for 10-15 minutes to remove oxygen.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.

Biological Activities and Quantitative Data

Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in various therapeutic areas.[3] This section summarizes key quantitative data for their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Biphenyl compounds have shown significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Biphenyl Amide AnaloguesA549 (Lung)3.06 - 4.69
Biphenyl Amide AnaloguesHT-29 (Colon)>50
Biphenyl Amide AnaloguesMCF-7 (Breast)2.22 - 33.1
Biphenyl Amide AnaloguesPC-3 (Prostate)1.34
Biphenyl Derivative [I]MDA-MB-231 (Breast)2.68 ± 0.27
Antimicrobial Activity

The biphenyl scaffold is also a promising framework for the development of novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria.

Compound ClassBacterial StrainMIC (µM)Reference
Biphenylglyoxamide-based AMP mimic (15c)Staphylococcus aureus8
Biphenylglyoxamide-based AMP mimic (15c)Escherichia coli16
Biphenylglyoxamide-based AMP mimic (15c)Pseudomonas aeruginosa63
Protosappanin AMethicillin-resistant Staphylococcus aureus (MRSA)64 (mg/L)
Protosappanin BMethicillin-resistant Staphylococcus aureus (MRSA)128 (mg/L)
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus (MRSA)3.13 (µg/mL)
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25 (µg/mL)
Enzyme Inhibition

Biphenyl derivatives have been extensively explored as inhibitors of various enzymes, with notable success in targeting Cyclooxygenase-2 (COX-2) and Poly (ADP-ribose) polymerase (PARP).

Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs, and several biphenyl-containing compounds have demonstrated high potency and selectivity.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
CelecoxibCOX-20.047.6
RofecoxibCOX-20.01835
EtoricoxibCOX-20.00105106
Biphenyl-based Pyrazole Derivative (PYZ10)COX-20.0000283-
2,5-diaryl-1,3,4-oxadiazole (ODZ2)COX-20.48132.83

PARP inhibitors have emerged as important cancer therapeutics, and biphenyl-containing analogs are actively being investigated.

CompoundTargetIC₅₀ (nM)Reference
OlaparibPARP10.5 - 1
RucaparibPARP10.5 - 1
TalazoparibPARP10.5 - 1
NiraparibPARP14 - 5
VeliparibPARP14 - 5
OlaparibPARP20.2 - 0.3
RucaparibPARP20.2 - 0.3

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. This section provides representative methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Biphenyl compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the biphenyl compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Biphenyl compound stock solution (in DMSO)

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in MHB.

  • Compound Dilution: Prepare serial two-fold dilutions of the biphenyl compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition: Fluorometric COX-2 Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of a biphenyl compound against human recombinant COX-2 using a fluorometric assay.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • Biphenyl compound stock solution (in DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, biphenyl compound, reference inhibitor, fluorometric probe, and arachidonic acid in COX Assay Buffer.

  • Assay Plate Setup: Add the diluted COX-2 enzyme solution to the wells of the 96-well plate.

  • Inhibitor Addition: Add the serially diluted biphenyl compound or reference inhibitor to the appropriate wells. Include a positive control (enzyme with vehicle) and a no-enzyme control.

  • Probe and Cofactor Addition: Add the fluorometric probe and heme cofactor working solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 10-15 minutes at 25°C using a fluorometric plate reader (e.g., excitation at 535 nm and emission at 590 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the positive control and calculate the IC₅₀ value.

Visualization of Pathways and Workflows

Understanding the mechanism of action and experimental design is facilitated by visual representations. The following diagrams were generated using the DOT language in Graphviz.

cluster_synthesis Suzuki-Miyaura Coupling Workflow reagents Aryl Halide + Aryl Boronic Acid + Base + Catalyst reaction Reaction Mixture (Solvent, Inert Atmosphere, Heat) reagents->reaction 1. Combine & Purge workup Aqueous Workup & Extraction reaction->workup 2. Reaction Completion purification Column Chromatography workup->purification 3. Crude Product Isolation product Purified Biphenyl Compound purification->product 4. Purification

A simplified workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.

cluster_cox COX-2 Inhibition Pathway stimuli Inflammatory Stimuli (e.g., Cytokines) cell Cell Membrane stimuli->cell Activate arachidonic Arachidonic Acid cell->arachidonic Release cox2 COX-2 Enzyme arachidonic->cox2 Substrate pgh2 Prostaglandin H2 cox2->pgh2 Catalysis prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation biphenyl Biphenyl COX-2 Inhibitor biphenyl->cox2 Inhibits

The signaling pathway of COX-2 and its inhibition by a biphenyl compound.

cluster_parp PARP Inhibition and Synthetic Lethality ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp Recruits replication DNA Replication ssb->replication ber Base Excision Repair parp->ber Initiates dsb Double-Strand DNA Break parp:s->dsb:n Unrepaired SSB leads to cell_survival Cell Survival ber->cell_survival replication->dsb Leads to hr Homologous Recombination Repair dsb->hr hr->cell_survival apoptosis Apoptosis hr->apoptosis Failure leads to biphenyl_parpi Biphenyl PARP Inhibitor biphenyl_parpi->parp Inhibits brca_mutation BRCA Mutation (Defective HR) brca_mutation->hr Blocks

The mechanism of synthetic lethality induced by PARP inhibition with a biphenyl compound in BRCA-mutated cells.

References

An In-depth Technical Guide on the Solubility and Stability of Biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific data could be located for a compound named "IMD-biphenylA" in the public domain. The following guide provides comprehensive information on the solubility and stability of the parent compound, biphenyl, which may serve as a relevant proxy for researchers, scientists, and drug development professionals.

This technical guide delves into the core physicochemical properties of biphenyl, focusing on its solubility in various solvents and its stability under different conditions. The information is compiled from various scientific sources to provide a reliable resource for laboratory and development work.

Solubility of Biphenyl

Biphenyl is a non-polar aromatic hydrocarbon, which dictates its solubility characteristics. It is sparingly soluble in water but shows good solubility in many organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of biphenyl in water and several organic solvents at specified temperatures.

SolventTemperature (°C)Solubility
Water257.48 mg/L[1]
n-Hexane300.1608 (mole fraction)[2]
n-Hexane350.2006 (mole fraction)[2]
n-Hexane400.2631 (mole fraction)[2]
Ethanol-Soluble[1]
Ether-Soluble
Benzene-Very Soluble
Carbon Tetrachloride-Very Soluble
Carbon Disulfide-Very Soluble
Methanol-Very Soluble
Chlorinated Solvents-Soluble
Experimental Protocols for Solubility Determination

Detailed experimental protocols for the exact data points above were not fully available in the provided search results. However, a general methodology for determining the solubility of crystalline solids like biphenyl can be described.

Method 1: Temperature Variation Method

This method is suitable for determining the solubility of a compound at various temperatures.

  • Sample Preparation: Mixtures of known concentrations of the solute (biphenyl) and the solvent are sealed in glass ampoules.

  • Equilibration: The ampoules are placed in a constant temperature bath and are rotated to ensure thorough mixing and equilibration.

  • Observation: The temperature of the bath is slowly increased.

  • Solubility Point Determination: The temperature at which the last trace of solid solute disappears is recorded as the solubility temperature for that specific concentration.

Method 2: Isothermal Equilibrium Method

This method is used to determine solubility at a fixed temperature.

  • Sample Preparation: An excess amount of the solute (biphenyl) is added to the solvent in a container, such as an amber glass bottle, to create a saturated solution.

  • Equilibration: The mixture is allowed to equilibrate for several days at a constant temperature. The attainment of equilibrium is verified by repetitive measurements until the concentration of the solute in the solution remains constant.

  • Sample Analysis: An aliquot of the saturated solution is carefully transferred through a filter to remove any undissolved solid.

  • Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV/Visible spectrophotometry. For biphenyl in cyclohexane, the concentration can be determined spectrophotometrically at 250 nm.

Stability of Biphenyl

Biphenyl is a thermally stable organic compound. However, it can undergo degradation under certain environmental and biological conditions.

Thermal Stability

Biphenyl is recognized as one of the most thermally stable organic compounds. A eutectic mixture of biphenyl and diphenyl ether is stable up to 400 °C and is used as a heat transfer agent.

Chemical Stability and Degradation

While thermally stable, biphenyl can undergo chemical reactions such as sulfonation and halogenation. In the environment, the dominant degradation process for biphenyl in the troposphere is the reaction with photochemically produced hydroxyl (OH) radicals, with an estimated half-life of 1.4 days.

Biodegradation

Bacteria in soil and water can degrade biphenyl. The aerobic degradation of biphenyl is initiated by the enzyme biphenyl dioxygenase (BphA), which plays a crucial role in the breakdown of biphenyl and polychlorinated biphenyls (PCBs). This enzymatic action is the first step in the "biphenyl upper pathway," which converts biphenyl into benzoate and 2-hydroxypenta-2,4-dienoate.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and analytical workflows related to biphenyl degradation.

Biphenyl_Degradation_Pathway cluster_upper_pathway Biphenyl Upper Pathway cluster_lower_pathway Lower Pathway Biphenyl Biphenyl cis_dihydrodiol cis-2,3-Dihydro-2,3-dihydroxybiphenyl Biphenyl->cis_dihydrodiol Biphenyl Dioxygenase (BphA) dihydroxybiphenyl 2,3-Dihydroxybiphenyl cis_dihydrodiol->dihydroxybiphenyl cis-Biphenyl-dihydrodiol dehydrogenase (BphB) meta_cleavage_product 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate dihydroxybiphenyl->meta_cleavage_product 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC) Benzoate Benzoate meta_cleavage_product->Benzoate Hydrolase (BphD) HPDA 2-Hydroxypenta-2,4-dienoate meta_cleavage_product->HPDA Hydrolase (BphD) Krebs_Cycle Krebs Cycle Intermediates Benzoate->Krebs_Cycle HPDA->Krebs_Cycle

Caption: Aerobic degradation pathway of biphenyl by bacteria.

Analytical_Workflow_for_PCBs Sample_Collection Sample Collection and Storage Extraction Extraction from Matrix (e.g., SPE, Soxhlet) Sample_Collection->Extraction Cleanup Cleanup of Impurities (e.g., Column Chromatography) Extraction->Cleanup Quantitation Quantitation (e.g., GC/ECD, GC/MS) Cleanup->Quantitation

References

Potential Biological Targets of Biphenyl-Containing Compounds: A Technical Overview of Bisphenol A's Interaction with NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed scientific literature or public database entries were found for a compound specifically named "IMD-biphenylA." The following technical guide focuses on Bisphenol A (BPA), a well-studied compound containing a biphenyl-like core structure, and its documented effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The Drosophila Immune deficiency (Imd) pathway is analogous to the mammalian Tumor Necrosis Factor Receptor (TNFR) signaling pathway, which heavily involves NF-κB. This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological targets of biphenyl-containing environmental estrogens.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Due to its widespread use, human exposure is ubiquitous. BPA is a known endocrine disruptor and has been shown to interact with various biological pathways, including those involved in immune response and cellular stress. One such pathway is the NF-κB signaling cascade, a critical regulator of inflammation, cell survival, and immunity. This document provides a technical overview of the known interactions between BPA and the NF-κB signaling pathway, summarizing quantitative data, detailing experimental protocols, and visualizing the involved molecular interactions.

Quantitative Data on the Effects of Bisphenol A on Signaling Pathways

The following tables summarize the quantitative data from various studies on the effects of Bisphenol A on key proteins in the NF-κB and related signaling pathways.

Table 1: Effect of Bisphenol A on Protein Phosphorylation and Expression

Cell LineTarget ProteinBPA ConcentrationExposure TimeObserved EffectReference
LNCaP (prostate cancer)p-ERK10 µM10 min~5.5-fold increase[1][2]
LNCaP (prostate cancer)p-ERK50 µM10 min~10.2-fold increase[1][2]
LNCaP (prostate cancer)p-ERK100 µM10 min~11.8-fold increase[1]
MCF10A (non-transformed breast)p-NF-κB (p65)10 nM24 hIncreased phosphorylation
SH-SY5Y & SiMa (neuroblastoma)p-p6510 nM5 minRapid increase in phosphorylation
HeLa & SiHa (cervical cancer)p-IκBα, p-p65Nanomolar concentrationsNot specifiedRapid increase in phosphorylation
Primary PBMCp-ERK1-1000 nMNot specifiedRapid activation

Table 2: Functional Effects of Bisphenol A Mediated by NF-κB and Related Pathways

Cell LineFunctional AssayBPA ConcentrationObserved EffectReference
MCF10A (non-transformed breast)Cell Motility (Wound Healing)10 nMEnhanced cell motility
SH-SY5Y & SiMa (neuroblastoma)Cell Proliferation & InvasionNanomolar concentrationsIncreased proliferation and invasion
HeLa, SiHa, C-33A (cervical cancer)Cell Migration & InvasionNanomolar concentrationsPromoted migration and invasion
Primary PBMCCell Proliferation1-1000 nMReduced proliferation

Signaling Pathways

Overview of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.

Bisphenol A-Induced Activation of NF-κB Signaling

Current research suggests that BPA does not directly activate the IKK complex. Instead, its activation of NF-κB is a downstream consequence of its effects on other signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch.

BPA_NFkB_Activation cluster_cytoplasm Cytoplasm BPA Bisphenol A Upstream_Receptors Upstream Receptors (e.g., GPER, EGFR) BPA->Upstream_Receptors MAPK_Pathway MAPK Pathway (ERK) Upstream_Receptors->MAPK_Pathway IKK_Complex IKK Complex MAPK_Pathway->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_p p-NF-κB NFkB->NFkB_p Freed Nucleus Nucleus NFkB_p->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Motility) Nucleus->Gene_Expression Induces

Caption: BPA-induced NF-κB activation via the MAPK/ERK pathway.

Comparison of Drosophila Imd and Mammalian TNFR/NF-κB Pathways

The Drosophila Imd pathway shows remarkable evolutionary conservation with the mammalian TNFR signaling pathway, both culminating in the activation of an NF-κB-like transcription factor. This homology underscores the value of Drosophila as a model organism for studying innate immunity.

Imd_vs_TNFR cluster_drosophila Drosophila Imd Pathway cluster_mammalian Mammalian TNFR Pathway PGRP PGRP-LC/LE IMD IMD PGRP->IMD dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Dredd Dredd (caspase-8) dFADD->Dredd Relish Relish (NF-κB) Dredd->Relish Cleaves dIKK dIKK complex dTAK1->dIKK dIKK->Relish Phosphorylates AMPs Antimicrobial Peptides Relish->AMPs TNFR1 TNFR1 TRADD TRADD/RIP1 TNFR1->TRADD FADD FADD TRADD->FADD TAK1 TAK1 TRADD->TAK1 Caspase8 Caspase-8 FADD->Caspase8 IKK IKK complex TAK1->IKK IkB_mammalian IκB IKK->IkB_mammalian Phosphorylates NFkB_mammalian NF-κB IkB_mammalian->NFkB_mammalian Inhibits Inflammation Inflammatory Genes NFkB_mammalian->Inflammation Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MCF10A, LNCaP) Start->Cell_Culture BPA_Treatment Bisphenol A Treatment (Dose-response & Time-course) Cell_Culture->BPA_Treatment Western_Blot Western Blot Analysis (p-ERK, p-p65) BPA_Treatment->Western_Blot Migration_Assay Cell Migration Assay (Wound Healing) BPA_Treatment->Migration_Assay Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Conclusion Conclusion on BPA's Biological Effects Data_Analysis->Conclusion

References

In Silico Modeling of Imidacloprid and Biphenyl A Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the neonicotinoid insecticide Imidacloprid (IMD) and the endocrine disruptor Biphenyl A (BPA) with biological systems. While direct computational studies on the interaction between IMD and BPA are not extensively documented in current literature, this paper synthesizes the existing in silico research on each compound individually to propose a robust framework for modeling their combined effects. This document is intended for researchers, scientists, and drug development professionals interested in the computational toxicology and interaction analysis of these prevalent environmental contaminants. We detail experimental protocols for key in silico techniques, present quantitative data from various studies in structured tables, and provide visual diagrams of relevant signaling pathways and experimental workflows using Graphviz.

Introduction

Imidacloprid (IMD) is a systemic neonicotinoid insecticide widely used in agriculture for crop protection. Its primary mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] However, concerns about its impact on non-target organisms and its potential as a reproductive toxicant and endocrine disruptor are growing.[2] Biphenyl A (BPA) is a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins. It is a known endocrine-disrupting chemical with well-documented neurotoxic effects.[3][4] Given their widespread presence in the environment, the potential for co-exposure and synergistic toxic effects is a significant public health concern.

In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to investigate the molecular interactions of these compounds with biological targets.[5] This guide will first review the in silico modeling of IMD and BPA independently, and then propose a workflow for studying their potential interactions.

In Silico Modeling of Imidacloprid (IMD)

In silico studies on IMD have primarily focused on its interaction with target receptors and its off-target effects, including the identification of binding peptides and the elucidation of toxicity pathways.

IMD Interaction with Biological Targets

Molecular docking and molecular dynamics (MD) simulations have been employed to study the binding of IMD to various proteins. These studies are crucial for understanding its mechanism of action and for the development of biosensors for its detection.

Target/PeptideMethodBinding Free Energy (kcal/mol)Dissociation Constant (Kd) (μM)Docking Score (kcal/mol)Reference
WQA34 peptideMM-PBSA-6.44 ± 0.2740-
RNR12 peptide (reference)MM-PBSA-2.29 ± 0.253.4 x 10^4-
PSM22 peptideMolecular Docking---4.61
PSW31 peptideMolecular Docking---4.80
AcetylcholinesteraseInverted Virtual Screening---
Odorant Binding ProteinsInverted Virtual Screening---
Signaling Pathways Affected by IMD

Transcriptomic and ecotoxicogenomic studies have identified several signaling pathways that are perturbed by IMD exposure. These pathways are involved in a range of cellular processes, from metabolism to immune response.

  • Upregulated Pathways: Phenylalanine metabolism, FoxO signaling pathway, mTOR signaling pathway, and tyrosine metabolism.

  • Downregulated Pathways: Protein processing in the endoplasmic reticulum, arginine and proline metabolism, and glycine, serine, and threonine metabolism.

  • Other Affected Pathways: G protein-coupled receptor signaling, oxidative phosphorylation, and lipid biosynthesis. Long-term exposure to IMD has been shown to induce liver fibrosis through the inhibition of the Nrf2 signaling pathway.

IMD_Signaling_Pathways cluster_upregulated Upregulated Pathways cluster_downregulated Downregulated Pathways cluster_other Other Affected Pathways IMD Imidacloprid (IMD) PheMet Phenylalanine Metabolism IMD->PheMet FoxO FoxO Signaling IMD->FoxO mTOR mTOR Signaling IMD->mTOR TyrMet Tyrosine Metabolism IMD->TyrMet ER Protein Processing (Endoplasmic Reticulum) IMD->ER ArgPro Arginine & Proline Metabolism IMD->ArgPro GlySerThr Glycine, Serine & Threonine Metabolism IMD->GlySerThr GPCR G Protein-Coupled Receptor Signaling IMD->GPCR OxPhos Oxidative Phosphorylation IMD->OxPhos LipidBio Lipid Biosynthesis IMD->LipidBio Nrf2 Nrf2 Signaling (Inhibited) IMD->Nrf2

Caption: Signaling pathways affected by Imidacloprid (IMD) exposure.

In Silico Modeling of Biphenyl A (BPA)

The in silico modeling of BPA has largely concentrated on its neurotoxic effects, its interaction with various protein targets, and its role as an endocrine disruptor.

BPA Interaction with Biological Targets

Virtual high-throughput screening (vHTS) and molecular docking are key computational tools used to identify and characterize the binding of BPA and its analogs to a range of protein targets.

LigandTarget ProteinMethodBinding Affinity/Docking Score (kcal/mol)Reference
BTUMEstradiol 17-beta-dehydrogenase 1Molecular Docking-13.7
BDPVarious (NCD-related)Molecular DockingHigh Affinity
BPPHVarious (NCD-related)Molecular DockingHigh Affinity
Pergafast 201Various (NCD-related)Molecular DockingHigh Affinity
Bisphenol M (BPM)CYP11A1Molecular Docking-8.699
Bisphenol PH (BPPH)CYP11B2Molecular DockingSignificant Affinity
Bisphenol M (BPM)3α/20β-HSDMolecular Docking-7.759
BPAPolyethylene NanoplasticMD Simulation (PMF)-8.0 kJ/mol
Signaling Pathways and Cellular Effects of BPA

BPA exposure has been shown to induce a variety of cellular and molecular changes, primarily impacting the nervous system and contributing to carcinogenic processes.

  • Neurotoxicity Mechanisms: BPA-induced neurotoxicity involves the reduction of synaptic plasticity, inhibition of neurogenesis, generation of oxidative stress, and induction of autophagy and apoptosis. It also disrupts intracellular Ca2+ homeostasis.

  • Cancer-Related Pathways: In cervical cancer, BPA has been shown to upregulate the expression of epithelial to mesenchymal transition (EMT) pathway members and enhance the nuclear translocation of β-catenin (CTNNB1) in a calcium-dependent manner.

BPA_Effects cluster_neurotoxicity Neurotoxicity cluster_cancer Carcinogenesis (Cervical Cancer) BPA Biphenyl A (BPA) Synaptic Reduced Synaptic Plasticity BPA->Synaptic Neurogenesis Inhibited Neurogenesis BPA->Neurogenesis OxidativeStress Oxidative Stress BPA->OxidativeStress Apoptosis Induced Apoptosis & Autophagy BPA->Apoptosis Calcium Disrupted Ca2+ Homeostasis BPA->Calcium EMT Upregulated EMT Pathway BPA->EMT CTNNB1 Enhanced Nuclear Translocation of β-catenin BPA->CTNNB1 Calcium->CTNNB1 dependent

Caption: Cellular and molecular effects of Biphenyl A (BPA) exposure.

Experimental Protocols for In Silico Modeling

This section details the generalized methodologies for the key in silico experiments cited in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro.

    • Define the binding site (active site) of the protein, often based on the location of a co-crystallized ligand.

  • Ligand Preparation:

    • Obtain or draw the 2D structure of the ligand (IMD or BPA).

    • Convert the 2D structure to a 3D structure and optimize its geometry using software like Avogadro or ChemBioDraw.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or Gold.

    • Set the grid box to encompass the defined binding site.

    • Run the docking simulation with a specified exhaustiveness to explore various ligand conformations.

  • Analysis of Results:

    • Analyze the docking results based on the binding affinity (docking score) and the binding pose of the ligand.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulations

MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of protein-ligand complexes.

Protocol:

  • System Preparation:

    • Start with the best-docked pose of the protein-ligand complex from molecular docking.

    • Place the complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Simulation Parameters:

    • Choose a force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (e.g., using MM-PBSA).

Proposed Workflow for Modeling IMD-BPA Interactions

Based on the individual modeling approaches for IMD and BPA, a hypothetical workflow can be designed to investigate their potential interactions and synergistic effects.

IMD_BPA_Workflow cluster_step1 Step 1: Target Identification cluster_step2 Step 2: Individual Docking cluster_step3 Step 3: Co-Docking/Sequential Docking cluster_step4 Step 4: Molecular Dynamics cluster_step5 Step 5: Analysis TargetID Identify Common Protein Targets (e.g., nAChRs, CYPs) DockIMD Molecular Docking of IMD TargetID->DockIMD DockBPA Molecular Docking of BPA TargetID->DockBPA CoDock Simultaneous or Sequential Docking of IMD and BPA DockIMD->CoDock DockBPA->CoDock MD_Sim MD Simulation of Ternary Complex (Protein-IMD-BPA) CoDock->MD_Sim Analysis Analyze Stability, Binding Energies, and Conformational Changes MD_Sim->Analysis

References

Methodological & Application

Application Notes and Protocols for IMD-0354 (Biphenyl Compound) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMD-0354 is a selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By targeting IKKβ, IMD-0354 effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation and activation of NF-κB.[3][4] The NF-κB pathway is a pivotal regulator of inflammatory responses, cell proliferation, and survival, making its inhibition a key therapeutic strategy in various diseases, including cancer and chronic inflammatory conditions. These application notes provide a comprehensive overview and detailed protocols for the use of IMD-0354 in cell culture experiments.

Mechanism of Action

IMD-0354 exerts its biological effects through the specific inhibition of IKKβ. In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β) activate the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO. Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes involved in inflammation, cell survival, and proliferation. IMD-0354 selectively binds to and inhibits the kinase activity of IKKβ, thereby preventing IκBα phosphorylation and preserving its inhibitory function. This leads to the cytoplasmic retention of NF-κB and the suppression of its transcriptional activity.

Signaling Pathway Diagram

IMD_0354_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK_complex->IkBa_NFkB phosphorylates IκBα IMD-0354 IMD-0354 IMD-0354->IKK_complex inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome NFkB NF-κB (p65/p50) Ub_Proteasome->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression induces

Caption: Mechanism of action of IMD-0354 in the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the reported quantitative data for IMD-0354 from various studies. These values can serve as a starting point for experimental design, but optimal concentrations may vary depending on the cell type and experimental conditions.

ParameterValueCell Line/SystemReference
IC50 (NF-κB activity)1.2 µMTNF-α induced HEK293T
Effective Concentration1-10 µMOSCC cells
In Vivo Study ParameterDosageAnimal ModelObserved EffectReference
Tumor Expansion Suppression5 mg/kg/dayNude mice with MDA-MB-231 tumorsSignificant suppression of tumor expansion
Reduction of Infiltrating Cells30 mg/kgRatsReduction of infiltrating cells in the aqueous humor
Radioprotective EffectPost-irradiation administrationC57BL/6J Jcl mice (7 Gy whole-body X-irradiation)Increased survival rate by 83%

Experimental Protocols

General Guidelines for Handling IMD-0354
  • Solubility: IMD-0354 is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 1: Inhibition of NF-κB Activation using a Reporter Assay

This protocol describes a general method to quantify the inhibitory effect of IMD-0354 on NF-κB activation using a luciferase reporter assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • IMD-0354 stock solution (in DMSO)

  • Inducing agent (e.g., TNF-α, IL-1β, or LPS)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Pre-treatment with IMD-0354: Prepare serial dilutions of IMD-0354 in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of IMD-0354 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 1-2 hours.

  • Stimulation: Add the inducing agent (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for an additional 6-24 hours, depending on the cell type and reporter construct.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the concentration of IMD-0354 to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This protocol outlines a method to assess the effect of IMD-0354 on cell viability or proliferation using an MTT or WST-1 assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • IMD-0354 stock solution (in DMSO)

  • 96-well clear tissue culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Treatment: Treat the cells with a range of concentrations of IMD-0354. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against the concentration of IMD-0354.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture and Seed Cells Prepare_Reagents 2. Prepare IMD-0354 Dilutions and Stimuli Pre-treatment 3. Pre-treat Cells with IMD-0354 (1-2 hours) Prepare_Reagents->Pre-treatment Stimulation 4. Stimulate Cells with Inducing Agent (e.g., TNF-α) Pre-treatment->Stimulation Incubation 5. Incubate for Desired Time (6-72 hours) Stimulation->Incubation Assay 6. Perform Assay (e.g., Luciferase, MTT, Western Blot) Incubation->Assay Data_Acquisition 7. Acquire Data (Luminometer, Plate Reader) Assay->Data_Acquisition Data_Analysis 8. Analyze and Plot Data Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for studying the effects of IMD-0354 in cell culture.

Applications in Drug Development

The selective inhibition of the IKKβ-NF-κB pathway by IMD-0354 positions it as a valuable tool and potential therapeutic agent in several areas of drug development:

  • Oncology: The constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy. IMD-0354 can be used to investigate the role of the NF-κB pathway in tumor growth and to evaluate its potential as an anti-cancer agent.

  • Inflammation and Autoimmune Diseases: Chronic inflammation driven by NF-κB activation is central to the pathophysiology of diseases such as rheumatoid arthritis and inflammatory bowel disease. IMD-0354 serves as a probe to dissect the inflammatory signaling and as a lead compound for the development of novel anti-inflammatory drugs.

  • Neurodegenerative Diseases: Neuroinflammation is increasingly recognized as a key contributor to the progression of neurodegenerative disorders. Targeting the NF-κB pathway with inhibitors like IMD-0354 may offer a therapeutic strategy to mitigate neuronal damage.

  • Angiogenesis Research: The NF-κB pathway is implicated in the regulation of angiogenesis. Studies have shown that IMD-0354 can suppress corneal inflammation and angiogenesis, suggesting its utility in studying and potentially treating pathological neovascularization.

Conclusion

IMD-0354 is a potent and selective inhibitor of IKKβ, offering a powerful tool for investigating the multifaceted roles of the NF-κB signaling pathway in health and disease. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their cell culture-based studies and to explore its therapeutic potential in drug development. As with any experimental system, optimization of the provided protocols for specific cell types and research questions is recommended.

References

Application Notes and Protocols for IMD-biphenylA Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule named "IMD-biphenylA" is not available in the public domain. The following application notes and protocols are based on general principles of in vivo administration of novel compounds and information related to the Immune Deficiency (IMD) signaling pathway , which may be the intended target of a molecule with such a name, particularly in invertebrate models like Drosophila melanogaster. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound.

Introduction

The Immune Deficiency (IMD) pathway is a crucial component of the innate immune system in insects, analogous to the TNF receptor signaling pathway in mammals. It plays a vital role in defending against Gram-negative bacteria by activating the NF-κB transcription factor Relish, which in turn induces the expression of antimicrobial peptides (AMPs).[1][2] The development of small molecules that modulate this pathway is of significant interest for both basic research and potential therapeutic applications.

This document provides a generalized framework for the in vivo administration of a hypothetical compound, "this compound," intended to target the IMD pathway in animal models.

Quantitative Data Summary

As no specific data for "this compound" exists, the following table provides an example of how to structure quantitative data from a hypothetical pilot study.

Animal ModelAdministration RouteDosage RangeTreatment DurationKey Observed Effects (Example)
Drosophila melanogasterOral (in food)1 µM - 100 µM7 daysIncreased expression of Diptericin
Drosophila melanogasterMicroinjection10 nL of 10 µM solution24 hoursEnhanced survival post-E. coli infection
Zebrafish (Danio rerio)Immersion0.1 µM - 10 µM48 hoursModulation of inflammatory markers
Mouse (C57BL/6)Intraperitoneal (IP)1 mg/kg - 50 mg/kg14 daysAltered cytokine profiles in response to LPS
Mouse (C57BL/6)Oral Gavage5 mg/kg - 100 mg/kg28 daysNo significant changes in body weight

Experimental Protocols

Protocol for Oral Administration in Drosophila melanogaster

This protocol is suitable for chronic exposure to the test compound.

Materials:

  • Standard cornmeal-yeast-agar fly food

  • This compound stock solution (e.g., in DMSO)

  • Control vehicle (e.g., DMSO)

  • Wild-type and relevant mutant fly strains (e.g., Relish mutants)

Procedure:

  • Prepare fly food and cool to approximately 60°C.

  • Add this compound stock solution to the desired final concentration. Ensure thorough mixing.

  • Add an equivalent volume of the vehicle to a separate batch of food to serve as a control.

  • Dispense the food into vials and allow it to solidify.

  • Place 10-20 adult flies (mated females or mixed sexes, as required by the experimental design) into each vial.

  • Maintain flies at a constant temperature (e.g., 25°C) and transfer to fresh food every 2-3 days.

  • At the end of the treatment period, collect flies for downstream analysis (e.g., qRT-PCR for AMP gene expression, survival assays).

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol is for systemic administration of the test compound.

Materials:

  • This compound formulation suitable for injection (e.g., dissolved in saline with a solubilizing agent like Tween 80)

  • Control vehicle

  • Sterile syringes and needles (e.g., 27-gauge)

  • Appropriate animal restraints

  • 70% ethanol for disinfection

Procedure:

  • Prepare the this compound injection solution at the desired concentration. The final injection volume should be approximately 100-200 µL.

  • Weigh the mice to calculate the exact volume to be administered based on the target dose in mg/kg.

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a blood vessel or organ).

  • Slowly inject the solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Repeat injections according to the experimental timeline.

Visualizations

Signaling Pathway

IMD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRP_LC PGRP-LC IMD IMD PGRP_LC->IMD Activation dTAK1 dTAK1 IMD->dTAK1 IKK IKK Complex dTAK1->IKK Relish_inactive Relish (inactive) IKK->Relish_inactive Phosphorylation Relish_active Relish (active) Relish_inactive->Relish_active AMP_genes AMP Genes Relish_active->AMP_genes Transcription IMD_biphenylA This compound IMD_biphenylA->IMD Modulation

Caption: Hypothetical modulation of the IMD signaling pathway by this compound.

Experimental Workflow for In Vivo Study

experimental_workflow animal_model Select Animal Model (e.g., Drosophila, Mouse) dose_finding Dose-Range Finding Study animal_model->dose_finding treatment_groups Assign Treatment Groups (Vehicle, this compound doses) dose_finding->treatment_groups administration Administer Compound (Oral, IP, etc.) treatment_groups->administration monitoring Monitor Animal Health and Behavior administration->monitoring endpoint Endpoint Analysis (e.g., Gene Expression, Survival) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis

References

Application Notes and Protocols: Preparation of Biphenyl Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IMD-biphenylA" was not found in the initial search. This document provides a protocol for the preparation of stock solutions for Biphenyl , a related compound. Please verify the identity of your compound of interest before proceeding.

This document provides a detailed protocol for the preparation of stock solutions of Biphenyl, intended for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of key quantitative data for Biphenyl is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀[1][2][3]
Molecular Weight 154.21 g/mol [2][4]
Appearance White crystals or flakes with a characteristic odor.
Melting Point 68-70 °C
Boiling Point 256 °C
Solubility Insoluble in water. Soluble in ethanol, ether, benzene, carbon tetrachloride, carbon disulfide, and methanol.
Storage Temperature 15 – 25 °C in a dry place.
Stability Stable under recommended storage conditions. Very stable in acidic and alkaline media.

Experimental Protocol: Preparation of a 10 mM Biphenyl Stock Solution in Dimethyl Sulfoxide (DMSO)

This protocol describes the preparation of a 10 mM stock solution of Biphenyl in DMSO. This is a common starting concentration for many in vitro and in vivo studies.

Materials:

  • Biphenyl (solid, ≥99% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing Biphenyl:

    • Carefully weigh out 1.542 mg of Biphenyl directly into the tared tube.

    • Note: For a different desired concentration or volume, use the following formula to calculate the required mass of Biphenyl: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

  • Solvent Addition:

    • Add 1.0 mL of anhydrous DMSO to the tube containing the weighed Biphenyl.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until the Biphenyl is completely dissolved. A clear, colorless solution should be obtained.

    • If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Store the stock solution at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.

    • Protect the solution from light by using amber vials or wrapping the tube in aluminum foil.

Safety Precautions:

  • Biphenyl may cause eye and skin irritation, and may have effects on the liver and nervous system with prolonged exposure.

  • Always handle Biphenyl in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Dispose of waste according to local regulations.

Experimental Workflow

G Workflow for Biphenyl Stock Solution Preparation cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_storage Storage A Calibrate Balance B Tare Weighing Vessel A->B C Weigh Biphenyl B->C D Add DMSO C->D E Vortex to Dissolve D->E F Store at -20°C E->F

References

Application Note: High-Performance Liquid Chromatography-Based Methods for the Quantitative Analysis of IMD-biphenylA in Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the quantitative analysis of IMD-biphenylA in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are intended for researchers, scientists, and drug development professionals engaged in preclinical and research studies involving this compound. The protocols cover sample preparation, instrument parameters, and data analysis. Representative performance data is presented in tabular format to guide method validation.

Introduction

This compound is a novel biphenyl compound of interest in pharmaceutical research. Accurate and reliable quantification of this compound in biological and environmental samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two robust analytical methods for the determination of this compound, catering to different sensitivity and selectivity requirements. HPLC-UV provides a widely accessible method for routine analysis, while LC-MS/MS offers high sensitivity and specificity for trace-level detection.

Analytical Methods

Two primary analytical methods are presented for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and cost-effective method suitable for the analysis of samples with relatively high concentrations of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of this compound at low concentrations, particularly in complex biological matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1] Method validation should be performed to establish performance characteristics in the end-user's laboratory.[2]

Table 1: HPLC-UV Method Performance Characteristics

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)5 ng/mL
Limit of Quantitation (LOQ)15 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.15 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex samples prior to chromatographic analysis.

Materials:

  • SPE Cartridges (e.g., C18)

  • Sample (e.g., plasma, urine, water)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution Solvent (e.g., acetonitrile, methanol)

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute this compound with 2 mL of the appropriate elution solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

SPE_Workflow cluster_prep Sample Preparation start Start condition Condition SPE Cartridge (Methanol, Water) start->condition 1. load Load Sample condition->load 2. wash Wash Cartridge (Water) load->wash 3. elute Elute Analyte (Acetonitrile) wash->elute 4. dry Dry Eluate (Nitrogen) elute->dry 5. reconstitute Reconstitute in Mobile Phase dry->reconstitute 6. end Inject for Analysis reconstitute->end 7.

Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in samples where the concentration is expected to be in the ng/mL range or higher.

Chromatographic Conditions:

  • Column: Biphenyl or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (or the UV absorption maximum of this compound).

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to prepare a series of calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow sample_prep sample_prep hplc_system hplc_system sample_prep->hplc_system uv_detector uv_detector hplc_system->uv_detector data_acquisition data_acquisition uv_detector->data_acquisition data_analysis data_analysis data_acquisition->data_analysis report report data_analysis->report

Caption: HPLC-UV Experimental Workflow.

LC-MS/MS Method Protocol

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices at pg/mL to low ng/mL levels.[1]

Chromatographic Conditions:

  • Column: Biphenyl or C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ of this compound (to be determined).

  • Product Ions (Q3): At least two specific product ions for quantification and qualification (to be determined).

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations.

Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted linear regression to determine the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in unknown samples using the calibration curve.

LCMS_Signaling_Pathway LC LC ESI ESI LC->ESI Eluent Q1 Q1 ESI->Q1 Ions Q2 Q2 Q1->Q2 Selected Ion Q3 Q3 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Fragments

Caption: LC-MS/MS Signaling Pathway for Analyte Detection.

Conclusion

The analytical methods described in this application note provide robust and reliable approaches for the quantitative analysis of this compound in research samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform method validation to ensure that the chosen method meets the specific requirements of the intended application.

References

Application Notes and Protocols for Biphenyl-Based Dye Carriers in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyester fibers, due to their crystalline and hydrophobic nature, present a significant challenge for dyeing with disperse dyes under atmospheric conditions. Dye carriers are organic compounds that accelerate the dyeing process by improving dye uptake and allowing for dyeing at lower temperatures (around 100°C) and shorter times.[1][2][3] Biphenyl and its derivatives are effective carriers that function by swelling the polyester fibers and increasing the inter-polymer space, which facilitates the diffusion of dye molecules into the fiber structure.[3][4] This document provides a detailed overview of the application of biphenyl-based carriers in polyester dyeing, including their mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

The primary role of a biphenyl-based dye carrier is to disrupt the tightly packed molecular structure of the polyester fiber, thereby increasing its permeability to disperse dyes. This is achieved through a combination of mechanisms:

  • Fiber Swelling: The carrier molecules penetrate the amorphous regions of the polyester, causing the fiber to swell. This expansion of the fiber structure creates larger voids, allowing for easier entry of the dye molecules.

  • Plasticization: Biphenyl-based carriers act as plasticizers for the polyester polymer. By reducing the glass transition temperature (Tg) of the fiber, the polymer chains become more mobile, further facilitating dye diffusion.

  • Dye Solubilization: While the primary action is on the fiber, some carriers may also help to keep the disperse dye finely distributed in the dyebath, preventing aggregation and ensuring a more uniform application to the fiber surface.

The overall effect is an increased rate of dyeing and the ability to achieve deeper shades at temperatures below the 130°C typically required for high-temperature dyeing methods.

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester fabric

  • Dye: Disperse dye (e.g., C.I. Disperse Blue 79, C.I. Disperse Red 60)

  • Carrier: Biphenyl-based dye carrier

  • Dispersing agent: Lignosulfonate-based or naphthalene-based dispersant

  • Acetic Acid: To maintain the pH of the dyebath

  • Sodium Hydrosulfite and Sodium Hydroxide: For reduction clearing

  • Laboratory Dyeing Machine: (e.g., Glycerine-bath beaker dyer)

  • Spectrophotometer: For color yield measurement

  • Washing Fastness Tester

  • Crockmeter: For rubbing fastness testing

  • Light Fastness Tester

Dyeing Protocol
  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of disperse dye with a small amount of dispersing agent and then adding warm water.

    • Prepare the dyebath with a liquor-to-goods ratio (L:R) of 10:1 to 20:1.

    • Add the biphenyl-based carrier to the dyebath. The concentration can range from 2 to 10 g/L, depending on the desired shade and the specific carrier used.

    • Add the dispersing agent (e.g., 1 g/L).

    • Add the prepared dye stock solution to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 100°C at a rate of 2°C/minute.

    • Maintain the temperature at 100°C for 60-90 minutes, depending on the desired depth of shade.

    • Cool the dyebath down to 70°C.

    • Rinse the dyed fabric thoroughly with hot and then cold water.

  • Reduction Clearing (After-treatment):

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent.

    • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Rinse again and dry.

Evaluation of Dyed Fabric
  • Color Yield (K/S Value): Measure the reflectance of the dyed fabric using a spectrophotometer and calculate the K/S value to determine the color strength.

  • Colorfastness to Washing: Evaluate according to ISO 105-C06 standard.

  • Colorfastness to Rubbing (Dry and Wet): Evaluate according to ISO 105-X12 standard.

  • Colorfastness to Light: Evaluate according to ISO 105-B02 standard. It is important to note that some carriers can negatively impact lightfastness.

Data Presentation

The following tables provide a summary of typical quantitative data for polyester dyeing with a biphenyl-based carrier.

Table 1: Effect of Carrier Concentration on Color Yield

Carrier Concentration (g/L)Color Yield (K/S)
04.2
28.5
412.1
615.3
815.5
1015.4

Table 2: Effect of Dyeing Time on Color Yield (at 100°C)

Dyeing Time (minutes)Color Yield (K/S)
309.8
6014.2
9015.3
12015.6

Table 3: Typical Fastness Properties of Polyester Dyed with a Biphenyl-Based Carrier

Fastness TestRating (ISO Scale)
Washing (Color Change)4-5
Washing (Staining on Cotton)4-5
Rubbing (Dry)4-5
Rubbing (Wet)4
Light4-5

Visualizations

The following diagrams illustrate the theoretical mechanism of the biphenyl-based dye carrier and a typical experimental workflow.

G cluster_0 Mechanism of Biphenyl-Based Dye Carrier A Biphenyl Carrier D Swollen & Plasticized Fiber A->D Penetrates & Swells B Polyester Fiber (Crystalline) B->D Interaction C Disperse Dye C->D Enhanced Diffusion E Dyed Fiber D->E Dye Fixation

Caption: Mechanism of Biphenyl-Based Dye Carrier Action.

G cluster_1 Experimental Workflow for Polyester Dyeing P1 Dye Bath Preparation (Dye, Carrier, Auxiliaries) P2 Dyeing Process (100°C, 60-90 min) P1->P2 P3 Rinsing (Hot & Cold Water) P2->P3 P4 Reduction Clearing (NaOH, Na2S2O4) P3->P4 P5 Final Rinsing & Drying P4->P5 P6 Evaluation (K/S, Fastness) P5->P6

Caption: Experimental Workflow for Polyester Dyeing.

Safety and Environmental Considerations

Traditional dye carriers, including some biphenyl-based compounds, can be associated with environmental and health concerns, such as being toxic and having a strong odor. It is crucial to handle these chemicals in a well-ventilated area and with appropriate personal protective equipment. After the dyeing process, the carrier must be effectively removed from the fabric through a thorough after-scouring process to prevent any adverse effects on the final product's properties and to minimize skin irritation. The textile industry is increasingly shifting towards eco-friendly and biodegradable carriers to mitigate these issues. Researchers should consider these factors when selecting a dye carrier for their applications.

References

Application Note: High-Throughput Screening for Modulators of the IMD Pathway Using IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Immune Deficiency (IMD) pathway is a critical component of the innate immune system in insects, such as Drosophila melanogaster, responsible for defending against Gram-negative bacteria.[1][2] This pathway, analogous to the mammalian TNF receptor signaling pathway, is activated by the recognition of peptidoglycan (PGN) from bacteria, leading to the activation of the NF-κB-like transcription factor Relish and the subsequent expression of antimicrobial peptides (AMPs).[1][3] Given its crucial role in insect immunity, the IMD pathway presents a promising target for the development of novel insecticides or for studying innate immunity.

This application note describes a high-throughput screening (HTS) assay for the identification of small molecule modulators of the IMD pathway. As a case study, we characterize IMD-biphenylA , a novel biphenyl-containing compound, for its inhibitory activity on a key protein-protein interaction within the IMD signaling cascade. The protocol outlines a robust and miniaturized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful HTS technique well-suited for studying molecular interactions.[4]

IMD Signaling Pathway

The IMD pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan by the peptidoglycan recognition proteins (PGRPs). This leads to the recruitment of the core signaling protein, IMD, which then interacts with downstream adaptors and enzymes, including dFADD and the caspase Dredd. This signaling cascade culminates in the cleavage and activation of the transcription factor Relish, which translocates to the nucleus to induce the expression of AMP genes like Diptericin.

IMD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRP PGRP IMD IMD PGRP->IMD PGN dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Dredd Dredd dFADD->Dredd Dredd->IMD K63-ubiquitination Relish Relish (p110) Dredd->Relish Cleavage IKK IKK Complex dTAK1->IKK IKK->Relish Phosphorylation Relish_p68 Relish (p68) AMPs AMP Gene Expression Relish_p68->AMPs Translocation

Figure 1: Simplified IMD signaling pathway in Drosophila.

High-Throughput Screening Assay Workflow

The TR-FRET assay is designed to measure the interaction between two key proteins in the IMD pathway. A terbium (Tb)-chelate-labeled donor protein and a fluorescein-labeled acceptor protein are used. When the proteins interact, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. The resulting signal is proportional to the extent of protein-protein interaction.

HTS_Workflow plate_prep 1. 384-Well Plate Preparation compound_add 2. Add Test Compounds (e.g., this compound) plate_prep->compound_add protein_mix 3. Add Donor-Acceptor Protein Mix compound_add->protein_mix incubation 4. Incubation protein_mix->incubation read_plate 5. Read Plate (TR-FRET Reader) incubation->read_plate data_analysis 6. Data Analysis (IC50, Z' factor) read_plate->data_analysis

Figure 2: High-throughput screening experimental workflow.

Experimental Protocols

TR-FRET Assay for IMD Pathway Modulators

This protocol is optimized for a 384-well plate format for high-throughput screening.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

  • Donor Protein: Terbium-labeled anti-GST antibody

  • Acceptor Protein: GST-tagged IMD protein, Fluorescein-labeled dFADD protein

  • Test Compounds: this compound and other potential modulators dissolved in DMSO

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Protein Mix Preparation:

    • Prepare a 2X working solution of the donor and acceptor proteins in assay buffer. The final concentrations should be empirically determined, but a starting point is 2 nM Tb-anti-GST, 10 nM GST-IMD, and 20 nM Fluorescein-dFADD.

  • Assay Reaction:

    • Add 10 µL of the 2X protein mix to each well of the 384-well plate containing the pre-dispensed compounds.

    • The final reaction volume is 20 µL.

  • Incubation:

    • Centrifuge the plates briefly to ensure proper mixing.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Plate Reading:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).

    • Use a time delay of 100 µs and an integration time of 200 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) * 10,000.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Sample_Ratio - Min_Ratio) / (Max_Ratio - Min_Ratio)), where Max_Ratio is the average of the DMSO controls and Min_Ratio is the average of the positive controls.

    • Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.

    • Assess the quality of the assay by calculating the Z' factor: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|. A Z' factor greater than 0.5 indicates a robust assay.

Results and Data Presentation

The screening of a focused library of compounds, including this compound, was performed to identify inhibitors of the IMD-dFADD interaction. The results are summarized in the table below.

Compound IDDescriptionIC50 (µM)Z' Factor
This compound Novel biphenyl derivative 2.5 ± 0.3 0.78
Control-1Known non-binder> 1000.75
Control-2Known inhibitor0.8 ± 0.10.81
Compound-XLibrary compound15.2 ± 2.10.76
Compound-YLibrary compound> 1000.79

Table 1: Summary of HTS results for selected compounds. Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The developed TR-FRET assay provides a robust and reliable method for high-throughput screening of modulators of the IMD signaling pathway. The assay demonstrates excellent statistical performance with Z' factors consistently above 0.75. This compound was identified as a potent inhibitor of the IMD-dFADD interaction with an IC50 value in the low micromolar range. This compound represents a promising starting point for the development of novel chemical probes to study insect innate immunity and for potential applications in pest control. Further characterization and optimization of this compound are warranted.

References

Application Notes and Protocols: The Role of PDE10A Inhibitors in Neurobehavioral Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Extensive literature searches did not identify a specific neurobehavioral research compound designated "IMD-biphenylA." It is hypothesized that this term may be a conflation of concepts related to immune signaling ("IMD pathway") and the chemical structure of certain neuroactive compounds ("biphenyl"). The following application notes and protocols will focus on a well-characterized class of compounds highly relevant to neurobehavioral research that often feature biphenyl-like structures: Phosphodiesterase 10A (PDE10A) inhibitors. As a representative example, we will frequently refer to MP-10 (also known as PF-2545920) , a potent and selective PDE10A inhibitor.

Introduction to PDE10A and its Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the medium spiny neurons (MSNs) of the brain's striatum, a key hub in the basal ganglia circuits that regulate motor control, cognition, and emotional processing. PDE10A plays a crucial role in intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[1][2][3] By breaking down these molecules, PDE10A modulates the activity of downstream signaling pathways, including the cAMP/PKA and cGMP/PKG cascades.[2]

Inhibition of PDE10A leads to an accumulation of cAMP and cGMP within MSNs. This has been shown to potentiate dopamine D1 receptor signaling while concurrently inhibiting dopamine D2 receptor signaling.[2] This unique mechanism of action has positioned PDE10A inhibitors as promising therapeutic candidates for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Preclinical studies suggest that PDE10A inhibitors could offer efficacy against the positive, negative, and cognitive symptoms of schizophrenia.

Applications in Neurobehavioral Research

PDE10A inhibitors are valuable tools for investigating the neurobiology of various CNS disorders and for preclinical screening of novel therapeutics. Their primary applications in neurobehavioral research include:

  • Modeling Antipsychotic Activity: PDE10A inhibitors often produce behavioral effects in animal models that are similar to those of dopamine D2 receptor antagonists, the mainstay of current antipsychotic treatment. This makes them useful for studying the mechanisms of antipsychotic action and for developing novel treatments with potentially fewer side effects.

  • Investigating Motor Function and Dyskinesia: Given the high concentration of PDE10A in the basal ganglia, its inhibitors are utilized to study motor control and movement disorders. Research has explored their potential to modulate L-DOPA-induced dyskinesia in models of Parkinson's disease.

  • Probing Cognitive Function: Deficits in cognitive processes are a hallmark of several neuropsychiatric disorders. PDE10A inhibitors are being investigated for their potential to ameliorate cognitive impairments in relevant animal models.

  • Studying Neuroinflammation: Emerging evidence suggests a role for PDE10A inhibitors in modulating neuroinflammatory processes. For instance, MP-10 has been shown to suppress microglial activation in mouse models of neuroinflammation and Parkinson's disease.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of the representative PDE10A inhibitor, MP-10, and other relevant compounds.

Table 1: In Vitro and In Vivo Potency of Selected PDE10A Inhibitors

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)SpeciesReference
MP-10 (PF-2545920)PDE10AEnzymatic Assay0.2 nM (IC₅₀)Human
PapaverinePDE10AEnzymatic Assay~100 nM (IC₅₀)Rat
TP-10PDE10AEnzymatic Assay0.25 nM (IC₅₀)HumanNot explicitly stated, but implied in general PDE10A inhibitor reviews

Table 2: Effects of MP-10 in Neuroinflammation and Parkinson's Disease Models

ModelSpeciesMP-10 DoseRouteKey FindingsReference
LPS-induced NeuroinflammationMouse1, 3, 10 mg/kgi.p.Dose-dependently inhibited microglial activation and proinflammatory gene expression.
MPTP-induced Parkinson's DiseaseMouse3, 10 mg/kgi.p.Attenuated MPTP-induced motor deficits and dopaminergic neuron loss. Suppressed microglial activation.

Table 3: Behavioral Effects of PDE10A Inhibition in Rodent Models

Behavioral AssaySpeciesCompoundDose RangeKey Effects
Conditioned Avoidance ResponseRat/MouseVarious PDE10A inhibitorsVaries by compoundAttenuation of avoidance response, predictive of antipsychotic-like activity.
MK-801-induced HyperlocomotionRatEM-2210.05-0.50 mg/kgReduction of hyperlocomotion.
Prepulse Inhibition (PPI)RatEM-2210.05-0.50 mg/kgAttenuation of MK-801-induced PPI disruption.
Novel Object RecognitionRatEM-2210.05-0.50 mg/kgFacilitation of novel object recognition, suggesting pro-cognitive effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDE10A Inhibition

The primary mechanism of action of PDE10A inhibitors is the elevation of intracellular levels of cAMP and cGMP in medium spiny neurons. This modulation impacts downstream signaling cascades, influencing neuronal excitability and gene expression.

PDE10A_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP 5'-AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Effects DARPP32->Downstream MP10 MP-10 (PDE10A Inhibitor) MP10->PDE10A Inhibits

Caption: Signaling pathway of PDE10A inhibition in a medium spiny neuron.

Experimental Workflow: Conditioned Avoidance Response (CAR)

The CAR test is a widely used behavioral paradigm to assess the antipsychotic potential of a compound. The workflow involves training an animal to avoid an aversive stimulus by responding to a preceding conditioned stimulus.

CAR_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis ShuttleBox Shuttle Box (Two compartments) CS Conditioned Stimulus (CS) (e.g., Light or Tone) US Unconditioned Stimulus (US) (e.g., Footshock) Acclimation Acclimation Phase (Habituation to apparatus) Training Training Phase (CS-US Pairings) Acclimation->Training DrugAdmin Drug Administration (Vehicle or PDE10A Inhibitor) Training->DrugAdmin Testing Testing Phase (CS presentation, avoidance measured) DrugAdmin->Testing Avoidance Avoidance Responses (% of trials) Testing->Avoidance Escape Escape Latency (Time to escape US) Testing->Escape Intertrial Inter-trial Crossings Testing->Intertrial

References

Application Note & Protocol: Experimental Design for Dose-Response Analysis of IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyls are a class of organic compounds with a wide range of industrial and commercial applications. However, some biphenyl derivatives, notably Bisphenol A (BPA), have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[1][2][3][4] These compounds can mimic or block the action of natural hormones, such as estrogen, by binding to their receptors.[5] This application note provides a detailed experimental framework for characterizing the dose-response relationship of a novel compound, IMD-biphenylA, a biphenyl A analog.

The following protocols are designed to assess the potential estrogenic and cytotoxic effects of this compound. The experimental workflow progresses from general cytotoxicity assessment to specific receptor binding and downstream functional effects, such as gene and protein expression changes. This comprehensive approach will enable researchers to build a detailed biological activity profile for this compound.

Experimental Workflow

The experimental design follows a logical progression to characterize the biological activity of this compound. The workflow begins with determining the cytotoxic concentration range of the compound to establish appropriate dose ranges for subsequent, more specific assays. Following this, the direct interaction of this compound with the estrogen receptor is quantified. Finally, the downstream cellular consequences of this interaction are investigated at the levels of gene and protein expression.

experimental_workflow start Start: Prepare this compound Stock Solution cell_culture Cell Culture (e.g., MCF-7, T47D) start->cell_culture viability_assay Cell Viability Assay (MTT/MTS) Determine Cytotoxic Dose Range cell_culture->viability_assay dose_selection Select Non-Cytotoxic Dose Range for Further Assays viability_assay->dose_selection er_binding Estrogen Receptor (ER) Competitive Binding Assay dose_selection->er_binding qpcr qPCR for Estrogen- Responsive Genes (e.g., TFF1, PGR) dose_selection->qpcr western_blot Western Blot for Signaling Proteins (e.g., p-ERK, Total ERK) dose_selection->western_blot data_analysis Data Analysis and Dose-Response Curve Generation er_binding->data_analysis qpcr->data_analysis western_blot->data_analysis end End: Characterization of This compound Activity Profile data_analysis->end

Figure 1: Experimental workflow for this compound characterization.

Data Presentation

Quantitative data from the described experiments should be summarized in tables to facilitate comparison across different concentrations and endpoints.

Table 1: Cell Viability Data

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.7 ± 4.8
0.199.1 ± 5.5
195.3 ± 6.1
1085.2 ± 7.3
10045.6 ± 8.9
10005.1 ± 2.3

Table 2: Estrogen Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)
17β-Estradiol (E2)2.5 ± 0.40.5 ± 0.1
This compound150.7 ± 12.328.9 ± 2.5

Table 3: Gene Expression Analysis (Fold Change vs. Vehicle)

This compound Conc. (µM)TFF1 (pS2)PGR
0.011.2 ± 0.21.1 ± 0.1
0.12.5 ± 0.41.8 ± 0.3
15.8 ± 0.94.2 ± 0.7
1012.3 ± 2.19.7 ± 1.5

Table 4: Protein Expression Analysis (Relative Density)

This compound Conc. (µM)p-ERK / Total ERK Ratio
0 (Vehicle Control)1.0
0.11.8
13.5
102.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to cells. This is crucial for selecting appropriate, non-lethal doses for subsequent experiments.

Materials:

  • Estrogen receptor-positive human breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended (e.g., 0.01 µM to 1000 µM). Include a vehicle-only control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).

Protocol 2: Estrogen Receptor Competitive Binding Assay

This assay determines if and with what affinity this compound binds to the estrogen receptor.

Materials:

  • Human recombinant estrogen receptor α (ERα)

  • Radiolabeled estradiol (e.g., [³H]17β-estradiol)

  • Unlabeled 17β-estradiol (for positive control)

  • This compound

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • In a multi-well plate, combine a fixed concentration of ERα and radiolabeled estradiol.

  • Add increasing concentrations of unlabeled this compound or unlabeled 17β-estradiol (as a competitor).

  • Incubate to allow competitive binding to reach equilibrium.

  • Separate the receptor-bound from free radiolabeled estradiol (e.g., using charcoal-dextran).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of bound radiolabeled estradiol against the log concentration of the competitor.

  • Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled estradiol. The binding affinity (Ki) can then be calculated from the IC50.

Protocol 3: Quantitative PCR (qPCR) for Estrogen-Responsive Genes

This protocol measures changes in the expression of genes known to be regulated by the estrogen receptor, providing a functional readout of this compound's estrogenic activity.

Materials:

  • MCF-7 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., TFF1/pS2, PGR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum to reduce background estrogenic effects.

  • Treat cells with various non-cytotoxic concentrations of this compound (determined from Protocol 1) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (17β-estradiol).

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.

Protocol 4: Western Blot for MAPK/ERK Signaling Pathway

Some estrogenic compounds can induce rapid, non-genomic signaling through pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. This protocol assesses the activation of ERK, a key protein in this pathway, by measuring its phosphorylation.

Materials:

  • MCF-7 cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat MCF-7 cells with this compound for short time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody for p-ERK.

  • Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for total ERK to ensure equal protein loading.

  • Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each condition.

Signaling Pathway Visualization

Estrogenic compounds like this compound can exert their effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of the compound to the estrogen receptor (ER) in the cytoplasm, translocation to the nucleus, and subsequent regulation of gene transcription. The non-genomic pathway can involve membrane-associated ERs that rapidly activate intracellular signaling cascades like the MAPK/ERK pathway.

signaling_pathway cluster_cell Cell IMD_biphenylA This compound ER_cytoplasm ER IMD_biphenylA->ER_cytoplasm Binds mER Membrane ER IMD_biphenylA->mER Binds ER_complex This compound-ER Complex nucleus Nucleus ER_complex->nucleus Translocates ERE Estrogen Response Element (ERE) gene_transcription Gene Transcription (TFF1, PGR) ERE->gene_transcription Activates cellular_response Cellular Response (Proliferation) gene_transcription->cellular_response Leads to MAPK_cascade MAPK/ERK Cascade mER->MAPK_cascade Activates ERK_p p-ERK MAPK_cascade->ERK_p Phosphorylates ERK_p->cellular_response Leads to

Figure 2: Plausible signaling pathways for this compound.

References

Application Notes and Protocols for IMD-biphenylA (CAS No. Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: IMD-biphenylA (Representative Compound: Biphenyl-imidazole Derivative 12g)

IUPAC Name: 1-((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole (Structure for representative compound)

Molecular Formula: C₁₆H₁₃ClN₂

Molecular Weight: 268.74 g/mol

Description:

This compound is a representative biphenyl-imidazole compound, a class of molecules that has garnered significant interest in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of various biologically active molecules.[1][2][3] The biphenyl scaffold is a privileged structure found in numerous marketed drugs, while the imidazole moiety is a key component in many antifungal and anticancer agents.[4][5] The combination of these two motifs in this compound and related analogs has led to the discovery of potent antifungal agents that exhibit their mechanism of action through the inhibition of fungal cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.

This document provides detailed application notes and protocols for the use of this compound as a chemical synthesis intermediate, with a focus on its application in the development of novel antifungal agents.

I. Applications in Drug Discovery and Development

This compound and its analogs are primarily investigated for their potent antifungal properties. The representative compound, biphenyl-imidazole 12g, has demonstrated excellent activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.

Key Applications:

  • Antifungal Drug Development: Serves as a lead compound or intermediate for the synthesis of novel azole-class antifungal drugs targeting ergosterol biosynthesis.

  • Structure-Activity Relationship (SAR) Studies: Used as a reference compound in SAR studies to explore the impact of substitutions on the biphenyl and imidazole rings on antifungal potency and selectivity.

  • Mechanism of Action Studies: Employed in biochemical assays to investigate the inhibition of fungal CYP51 and other cytochrome P450 enzymes.

II. Quantitative Data

The following tables summarize the in vitro antifungal activity of the representative biphenyl-imidazole compound 12g and its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl-Imidazole Derivatives against Pathogenic Fungi

CompoundC. albicans (ATCC 90028) MIC (μg/mL)C. neoformans (ATCC 90113) MIC (μg/mL)
12g 0.0625 0.125
12f0.031250.0625
19a0.1250.25
19b0.250.5
Fluconazole0.52
Itraconazole0.1250.0625

Table 2: Inhibition of Candida albicans CYP51 by Compound 12g

CompoundIC₅₀ (μM)
12g 0.08
Fluconazole0.15

III. Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Compound 12g)

This protocol describes a general method for the synthesis of 1-((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole (12g), a representative this compound compound.

Materials:

  • 4'-Chloro-4-biphenylcarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Aldehyde:

    • Dissolve 4'-chloro-4-biphenylcarboxaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the corresponding alcohol.

  • Chlorination of the Alcohol:

    • Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the chlorinated intermediate.

  • N-Alkylation of Imidazole:

    • To a solution of imidazole (1.5 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the chlorinated intermediate (1.0 eq) in DMF.

    • Stir the reaction mixture at 60 °C for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the final product, this compound (12g).

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 1 mg/mL)

  • Fungal strains (C. albicans, C. neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading turbidity)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final concentration range of the compound will typically be from 64 µg/mL to 0.03125 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (medium + inoculum) and a sterility control (medium only).

    • Incubate the plates at 35 °C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control.

    • The inhibition can be assessed visually or by measuring the optical density at 600 nm.

IV. Visualizations

Diagram 1: Synthetic Pathway of this compound (Representative Compound 12g)

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation A 4'-Chloro-4-biphenyl- carboxaldehyde B Intermediate Alcohol A->B NaBH4, MeOH/DCM C Intermediate Alcohol D Chlorinated Intermediate C->D SOCl2, DCM E Chlorinated Intermediate G This compound (12g) E->G K2CO3, DMF F Imidazole F->G K2CO3, DMF

Caption: Synthetic route for this compound (12g).

Diagram 2: Mechanism of Action - CYP51 Inhibition

G Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component IMD This compound IMD->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis pathway.

Diagram 3: Experimental Workflow for Antifungal Susceptibility Testing

G A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of This compound B->C D Incubate at 35°C C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

References

Application Notes and Protocols: Cellular Uptake and Distribution Assays for IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMD-biphenylA is a novel biphenyl-containing compound with potential therapeutic applications. Understanding its cellular uptake, intracellular concentration, and subcellular distribution is critical for elucidating its mechanism of action, optimizing its efficacy, and assessing potential off-target effects.[1][2] These application notes provide detailed protocols for quantifying the cellular uptake and characterizing the subcellular distribution of this compound using three common and robust methods: fluorescence microscopy, flow cytometry, and subcellular fractionation.

The protocols outlined below are designed to be adaptable to various cell types and experimental goals. It is assumed that this compound possesses intrinsic fluorescence or has been conjugated with a suitable fluorophore for detection. If the compound is not fluorescent, alternative detection methods such as mass spectrometry would be required, and the protocols adjusted accordingly.[3][4]

Data Presentation

Quantitative data from the following assays should be recorded and organized for clear comparison.

Table 1: Quantification of Cellular Uptake by Fluorescence Microscopy

Treatment GroupConcentration (µM)Incubation Time (min)Mean Intracellular Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (Untreated)060
This compound115
This compound130
This compound160
This compound560
This compound1060

Table 2: High-Throughput Quantification of Cellular Uptake by Flow Cytometry

Treatment GroupConcentration (µM)Incubation Time (min)Geometric Mean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
Control (Untreated)060
This compound115
This compound130
This compound160
This compound560
This compound1060

Table 3: Subcellular Distribution of this compound

Subcellular FractionProtein Concentration (mg/mL)This compound Concentration (ng/mg protein)% of Total Cellular this compound
Whole Cell Lysate100
Cytosolic
Nuclear
Mitochondrial
Membrane

Experimental Protocols

Fluorescence Microscopy for Intracellular Localization

This protocol allows for the visualization of this compound within cells, providing qualitative information on its subcellular distribution.[5]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Glass coverslips

  • Culture plates (e.g., 12-well or 24-well)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment: Prepare working solutions of this compound in pre-warmed complete culture medium at the desired concentrations.

  • Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a humidified incubator.

  • Washing: Aspirate the treatment medium and wash the cells three times with warm PBS to remove any extracellular compound.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes, then incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. Acquire images using the appropriate filter sets for the fluorophore on this compound and the nuclear stain.

Flow Cytometry for Quantitative Cellular Uptake

Flow cytometry provides a high-throughput method to quantify the amount of this compound taken up by a large population of cells.

Materials:

  • Cells of interest grown in suspension or adherent cells to be detached

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS tubes

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Adherent cells: Seed cells in culture plates and grow to 80-90% confluency. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with complete medium to neutralize trypsin, and resuspend in fresh medium.

    • Suspension cells: Ensure cells are in the logarithmic growth phase.

  • Compound Treatment: Aliquot a defined number of cells (e.g., 1 x 10^6 cells/mL) into FACS tubes. Add this compound to the desired final concentrations.

  • Incubate at 37°C for the desired time points. Include an untreated control sample.

  • Washing: To stop the uptake, add 3-4 mL of ice-cold PBS to each tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Discard the supernatant and repeat the wash step twice to ensure complete removal of extracellular compound.

  • Resuspension: Resuspend the cell pellet in a suitable volume of cold PBS (e.g., 0.5 mL).

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate laser and filters for the fluorophore. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the geometric mean fluorescence intensity (MFI) for each sample, which is proportional to the amount of intracellular this compound.

Subcellular Fractionation for Distribution Analysis

This protocol separates major organelles to determine the concentration of this compound in different cellular compartments.

Materials:

  • Cultured cells (a large number, e.g., from several 10 cm plates)

  • This compound

  • Ice-cold PBS

  • Cell scraper

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Fractionation buffer (e.g., a sucrose-based buffer)

  • Microcentrifuge and ultracentrifuge

  • Protein assay kit (e.g., BCA or Bradford)

  • Detection system for this compound (e.g., fluorescence plate reader or mass spectrometer)

Protocol:

  • Cell Treatment and Harvesting: Treat a sufficient number of cells with this compound for the desired time.

  • Wash the cells three times with ice-cold PBS.

  • Harvest the cells by scraping them into a small volume of ice-cold fractionation buffer.

  • Cell Lysis: Lyse the cells by passing the suspension through a Dounce homogenizer or a narrow-gauge needle until most cells are disrupted (check under a microscope). Keep the sample on ice throughout this process.

  • Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C.

    • The pellet contains the nuclear fraction .

    • The supernatant contains the cytoplasm, mitochondria, and membranes.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C.

    • The pellet contains the mitochondrial fraction .

    • The supernatant contains the cytosol and membrane fractions.

  • Membrane and Cytosolic Fractionation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

    • The pellet contains the membrane fraction .

    • The supernatant is the cytosolic fraction .

  • Quantification:

    • Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • Measure the amount of this compound in each fraction using a suitable detection method.

    • Normalize the amount of this compound to the protein content in each fraction (e.g., ng of compound per mg of protein).

Visualizations

G Experimental Workflow for Cellular Uptake Analysis cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry cell_seeding Seed Cells in appropriate vessel (plate, flask, or coverslip) cell_growth Incubate for 24-48h (allow for adherence and growth) cell_seeding->cell_growth treat_cells Incubate cells with this compound (various concentrations and times) cell_growth->treat_cells prepare_imd Prepare this compound working solutions prepare_imd->treat_cells wash_cells Wash cells with PBS (remove extracellular compound) treat_cells->wash_cells fix_cells Fix and Permeabilize wash_cells->fix_cells detach_cells Detach/Harvest Cells wash_cells->detach_cells stain_cells Counterstain Nuclei (DAPI) fix_cells->stain_cells mount_slides Mount on Slides stain_cells->mount_slides acquire_images Image Acquisition mount_slides->acquire_images resuspend_facs Resuspend in FACS Buffer detach_cells->resuspend_facs acquire_data Data Acquisition resuspend_facs->acquire_data analyze_mfi Analyze MFI acquire_data->analyze_mfi

Caption: Workflow for Cellular Uptake Analysis.

G Subcellular Fractionation Workflow start Cells Treated with this compound harvest Harvest and Wash Cells start->harvest lyse Homogenize Cells (Dounce or Syringe Lysis) harvest->lyse centrifuge1 Centrifuge at 1,000 x g, 10 min lyse->centrifuge1 pellet1 Pellet 1: Nuclear Fraction centrifuge1->pellet1 Pellet supernatant1 Supernatant 1 centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge at 12,000 x g, 15 min supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondrial Fraction centrifuge2->pellet2 Pellet supernatant2 Supernatant 2 centrifuge2->supernatant2 Supernatant ultracentrifuge Ultracentrifuge at 100,000 x g, 1 hr supernatant2->ultracentrifuge pellet3 Pellet 3: Membrane Fraction ultracentrifuge->pellet3 Pellet supernatant3 Supernatant 3: Cytosolic Fraction ultracentrifuge->supernatant3 Supernatant

Caption: Subcellular Fractionation Workflow.

G Hypothesized IMD Signaling Pathway Activation cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRP PGRP-LC/LE (Receptor) IMD IMD PGRP->IMD IMD_biphenylA This compound IMD_biphenylA->PGRP Activates? dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Dredd Dredd (Caspase) dFADD->Dredd Dredd->IMD cleaves Relish Relish (NF-κB) Dredd->Relish cleaves IKK_complex IKK Complex (Kenny, Ird5) dTAK1->IKK_complex IKK_complex->Relish phosphorylates Relish_active Relish (active) Relish->Relish_active translocates AMP_genes Antimicrobial Peptide (AMP) Gene Expression Relish_active->AMP_genes Induces Transcription

Caption: Hypothesized IMD Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing IMD-biphenylA in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound, like other biphenyl compounds, is inherently hydrophobic due to its chemical structure, which consists of two connected phenyl rings. This non-polar nature leads to very low solubility in water and aqueous buffers.[1][2] It is readily soluble in most organic solvents.[1]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and effective techniques include the use of co-solvents, surfactants, cyclodextrin complexation, pH adjustment (if the molecule has ionizable groups), and advanced formulation approaches such as solid dispersions and nanosuspensions.

Q3: At what concentration of organic co-solvent might I start to see toxicity in my cell-based assays?

A3: While co-solvents like DMSO are effective at dissolving this compound, they can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid significant cytotoxicity. However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific assay.

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro, in vivo), and the tolerance of the assay to excipients. For initial in vitro screening, co-solvents are often the simplest approach. For higher concentrations or in vivo studies, cyclodextrins, surfactants, or nanosuspensions may be more suitable.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Cause: This is a common issue when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and the hydrophobic drug crashes out of the solution as it comes into contact with the water.

Solutions:

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, in the aqueous buffer can help to maintain the solubility of this compound by forming micelles that encapsulate the hydrophobic drug molecules.

  • Employ Cyclodextrins: Pre-complexing this compound with a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes help to mitigate immediate precipitation.

Issue 2: Low and Inconsistent Results in Biological Assays

Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in low and variable biological effects. The compound may also be adsorbing to plasticware.

Solutions:

  • Confirm Solubilization: Before conducting your assay, visually inspect your final solution for any signs of precipitation. It is also recommended to centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC to confirm the actual dissolved concentration.

  • Incorporate a Surfactant in the Assay Buffer: Adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween® 80) to your assay buffer can help to maintain solubility and prevent adsorption to plastic surfaces.

  • Prepare a Nanosuspension: For more consistent results, especially in in vivo studies, preparing a nanosuspension of this compound can provide a more stable and bioavailable formulation.

Quantitative Data on Solubility Enhancement

The following tables summarize the expected improvements in aqueous solubility of a model biphenyl compound using various techniques. These values are estimates and should be optimized for this compound.

Table 1: Solubility Enhancement with Co-solvents

Co-solventConcentration in Water (v/v)Expected Solubility Increase (fold)
DMSO1%10 - 50
Ethanol5%5 - 20
PEG 40010%20 - 100

Table 2: Solubility Enhancement with Surfactants

SurfactantConcentration (w/v)Expected Solubility Increase (fold)
Tween® 800.5%50 - 200
Pluronic® F-1271.0%100 - 500
Sodium Dodecyl Sulfate (SDS)0.1%200 - 1000

Table 3: Solubility Enhancement with Cyclodextrins

CyclodextrinMolar Ratio (Drug:CD)Expected Solubility Increase (fold)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1100 - 150
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)1:1200 - 500

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare a High-Concentration Stock Solution:

    • Weigh a precise amount of this compound.

    • Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Dilution into Aqueous Buffer:

    • For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous buffer.

    • Crucially, ensure the final concentration of DMSO in your working solution is kept low (ideally ≤ 0.5% v/v) to avoid solvent toxicity.

    • Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute Concentrated Stock vortex Vortex during dilution dilute->vortex final Final Solution (DMSO ≤ 0.5%) vortex->final

Protocol 2: Solubilization using a Surfactant (Tween® 80)
  • Prepare a Surfactant-Containing Buffer:

    • Prepare your desired aqueous buffer.

    • Add Tween® 80 to a final concentration above its critical micelle concentration (CMC), which is approximately 0.019 mM. A common starting concentration is 0.1% to 0.5% (w/v).

    • Mix thoroughly until the surfactant is fully dissolved.

  • Prepare this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Dilution into Surfactant Buffer:

    • Slowly add the this compound stock solution to the surfactant-containing buffer while stirring or vortexing.

    • The micelles in the solution will help to encapsulate and solubilize the this compound.

G cluster_buffer Buffer Preparation cluster_stock Stock Preparation cluster_solubilization Solubilization buffer Aqueous Buffer add_tween Add Tween® 80 (e.g., 0.5% w/v) buffer->add_tween mix Add Stock to Buffer with Vortexing add_tween->mix stock This compound in DMSO stock->mix micelle Micellar Encapsulation mix->micelle soluble_solution Solubilized this compound Solution micelle->soluble_solution

Protocol 3: Cyclodextrin Inclusion Complexation (HP-β-CD)
  • Prepare the Cyclodextrin Solution:

    • Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer to the desired concentration (e.g., 1-10% w/v). A 45% w/v solution has been shown to be effective for similar compounds.

  • Complexation:

    • Add powdered this compound to the HP-β-CD solution to achieve the desired final concentration. A 1:1 molar ratio is a good starting point.

    • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Clarification and Sterilization:

    • After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed drug.

    • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

    • For sterile applications, filter the supernatant through a 0.22 µm filter.

G cluster_prep Preparation cluster_complexation Complexation cluster_final Final Processing hpbcd_sol Prepare HP-β-CD Solution add_drug Add this compound Powder hpbcd_sol->add_drug stir Stir for 12-24 hours add_drug->stir centrifuge Centrifuge to remove un-complexed drug stir->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Sterile Filter (0.22 µm) supernatant->filter

Protocol 4: pH Adjustment for Ionizable this compound Derivatives

If your this compound has an ionizable functional group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent.

  • Determine the pKa: The pKa of the ionizable group must be known or determined experimentally.

  • Adjust the pH:

    • For a weakly acidic compound (with a pKa), adjusting the pH of the buffer to be at least 2 units above the pKa will convert the compound to its more soluble ionized (salt) form.

    • For a weakly basic compound (with a pKa), adjusting the pH of the buffer to be at least 2 units below the pKa will result in the formation of the more soluble ionized (salt) form.

  • Solubility Measurement:

    • Prepare a series of buffers with different pH values around the pKa.

    • Add an excess of the this compound derivative to each buffer.

    • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples and measure the concentration of the dissolved drug in the supernatant.

G cluster_acid Weakly Acidic this compound cluster_base Weakly Basic this compound acid_low_ph Low pH (pH < pKa) acid_low_sol Unionized (Low Solubility) acid_low_ph->acid_low_sol acid_high_ph High pH (pH > pKa) acid_high_sol Ionized (High Solubility) acid_high_ph->acid_high_sol base_low_ph Low pH (pH < pKa) base_high_sol Ionized (High Solubility) base_low_ph->base_high_sol base_high_ph High pH (pH > pKa) base_low_sol Unionized (Low Solubility) base_high_ph->base_low_sol

References

Technical Support Center: Optimizing IMD-biphenylA Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IMD-biphenylA" is a hypothetical agent used here for illustrative purposes to address the complex challenges of optimizing novel biphenyl compounds in cellular assays. The information provided is based on general principles of cell culture, compound screening, and pathway analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel synthetic biphenyl compound under investigation for its potential to modulate inflammatory signaling pathways. It is hypothesized to act as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the immune response.[1][2] The "IMD" designation suggests a potential interaction with components analogous to the Drosophila Immune deficiency (Imd) pathway, which also culminates in the activation of an NF-κB-like transcription factor.[3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: How do I prepare working solutions of this compound for cell culture experiments?

A3: To prepare working solutions, dilute the DMSO stock solution in your complete cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. To minimize precipitation, perform serial dilutions and add the compound to the medium with gentle agitation.

Q4: What are the expected effects of this compound on cells?

A4: As a potential NF-κB inhibitor, this compound is expected to suppress the expression of pro-inflammatory genes, such as cytokines and chemokines, upon stimulation with an NF-κB activator (e.g., TNF-α or LPS). However, like many biphenyl compounds, it may also exhibit cytotoxicity at higher concentrations. Therefore, it is essential to determine the optimal concentration that provides the desired biological activity with minimal impact on cell viability.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Tip(s)
High levels of cell death observed even at low this compound concentrations. Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Solvent Toxicity: The final DMSO concentration may be too high. Compound Instability: The compound may be degrading into toxic byproducts in the culture medium.- Perform a dose-response experiment to determine the IC50 for your specific cell line. - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control. - Prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent results in cell viability assays. Uneven Cell Seeding: Inconsistent cell numbers across wells lead to variability. Compound Precipitation: The compound may be precipitating out of the solution. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the compound.- Ensure a homogenous single-cell suspension before seeding and visually inspect the plate after seeding. - Check the solubility of the compound in your culture medium. Perform serial dilutions to minimize precipitation. - To avoid edge effects, do not use the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of the compound. Concentration is too low: The compound may be inactive at the tested concentrations. Compound is inactive in the chosen cell line. Incubation time is too short. - Test a higher concentration range. - Verify the compound's activity in a different, potentially more sensitive, cell line. - Increase the incubation time. A time-course experiment is recommended.
High background in luciferase reporter assay. High basal NF-κB activity in the cell line. Promoter leakiness in the reporter construct. - Use a cell line with known low basal NF-κB activity. - Include a negative control with a non-inducible reporter vector.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell Lines

Cell LineCell TypeRecommended Starting Range (µM)Notes
HEK293Human Embryonic Kidney0.1 - 25Generally robust and suitable for transfection-based assays.
HeLaHuman Cervical Cancer0.1 - 20Often used in cancer and signaling studies.
RAW 264.7Mouse Macrophage0.05 - 15A common model for studying inflammation and immune responses.
A549Human Lung Carcinoma0.5 - 50May exhibit different sensitivity compared to other lines.

Table 2: Hypothetical Cytotoxicity Data (IC50) for this compound after 48-hour exposure

Cell LineIC50 (µM)Assay Method
HEK29318.5MTT Assay
HeLa15.2MTT Assay
RAW 264.712.8MTT Assay
A54925.6MTT Assay

Table 3: Hypothetical Effect of this compound on TNF-α-induced NF-κB Activity

Cell LineThis compound Conc. (µM)TNF-α (10 ng/mL)Relative Luciferase Units (RLU)% Inhibition
HEK293-NF-κB-Luc0-100-
HEK293-NF-κB-Luc0+15,2000
HEK293-NF-κB-Luc1+8,36045
HEK293-NF-κB-Luc5+3,04080
HEK293-NF-κB-Luc10+1,67289

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range is from 100 µM to 1 nM.

  • Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT assay (see Protocol 2), to determine the effect of the compound on cell proliferation and viability.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
  • Cell Treatment: Following the treatment with this compound as described in Protocol 1, proceed with the MTT assay.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 3: Measuring the Activation of the NF-κB Pathway using a Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Seed the transfected cells in a 96-well plate.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates This compound This compound This compound->IKK_complex Inhibits I-kappa-B IκB IKK_complex->I-kappa-B Phosphorylates NF-kappa-B NF-κB I-kappa-B_P p-IκB I-kappa-B->I-kappa-B_P NF-kappa-B_n NF-κB NF-kappa-B->NF-kappa-B_n Translocates Proteasome Proteasome I-kappa-B_P->Proteasome Degradation DNA DNA NF-kappa-B_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Hypothetical signaling pathway of this compound inhibiting NF-κB activation.

G start Start: Novel Compound (this compound) prepare_stock Prepare Stock Solution in DMSO start->prepare_stock dose_response Perform Broad-Range Dose-Response Assay (e.g., 1nM to 100µM) prepare_stock->dose_response viability_assay Assess Cell Viability (MTT Assay) dose_response->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 select_range Select Non-Toxic Concentration Range determine_ic50->select_range functional_assay Perform Functional Assay (e.g., NF-κB Reporter Assay) select_range->functional_assay determine_ec50 Determine EC50 functional_assay->determine_ec50 optimal_conc Optimal Concentration Identified determine_ec50->optimal_conc

Caption: Experimental workflow for optimizing this compound concentration.

G start Problem Encountered high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity inconsistent_results Inconsistent Results? high_cytotoxicity->inconsistent_results No check_dmso Check Final DMSO Concentration high_cytotoxicity->check_dmso Yes no_effect No Effect? inconsistent_results->no_effect No check_seeding Verify Cell Seeding Consistency inconsistent_results->check_seeding Yes increase_conc Increase Concentration Range no_effect->increase_conc Yes solution Solution no_effect->solution No lower_conc Lower Concentration Range check_dmso->lower_conc lower_conc->solution check_solubility Check Compound Solubility check_seeding->check_solubility check_solubility->solution increase_time Increase Incubation Time increase_conc->increase_time change_cell_line Consider Different Cell Line increase_time->change_cell_line change_cell_line->solution

Caption: Troubleshooting decision tree for this compound cellular assays.

References

Common off-target effects of IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IMD-biphenylA, a novel kinase inhibitor. The information is designed to help users identify and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is designed as a potent inhibitor of a key kinase within the Immune Deficiency (Imd) signaling pathway. The Imd pathway is a crucial component of the innate immune system in insects, and its dysregulation has been implicated in various disease models.

Q2: My cells are showing significant toxicity at concentrations where I expect on-target activity. What could be the cause?

A2: This could be due to either on-target toxicity or an off-target effect. To distinguish between these possibilities, we recommend performing a dose-response curve to determine if the toxicity occurs at concentrations significantly higher than those required for on-target engagement.[1] Additionally, conducting assays for cell viability (e.g., MTT) and apoptosis (e.g., caspase activity) can help quantify the toxic effects.[1] A rescue experiment by overexpressing the target kinase or using a drug-resistant mutant can also help determine if the toxicity is on-target.

Q3: I am not observing the expected phenotype in my experiment after treatment with this compound. What are the possible reasons?

A3: A lack of phenotype could be due to several factors:

  • Compound Inactivity: Ensure the compound has not degraded. Use a fresh stock and verify its concentration.

  • Low Target Expression: The target kinase may not be expressed at sufficient levels in your experimental model. Quantify target expression at the protein level.

  • Cell Permeability: this compound may have poor cell permeability. Consider using a cell-based target engagement assay to confirm intracellular activity.

  • Off-Target Compensation: An off-target effect may be compensating for the on-target inhibition. Broader profiling, such as phosphoproteomics, can help identify such compensatory signaling.[2]

Q4: I've observed the activation of an unexpected signaling pathway. How do I determine if this is an off-target effect?

A4: Unforeseen pathway activation is a strong indicator of a potential off-target effect or pathway crosstalk.[1] To investigate this, you can:

  • Profile this compound against a panel of related kinases to see if it directly activates another kinase.[1]

  • Use a structurally similar but inactive control compound. If the inactive compound does not cause the same pathway activation, it suggests the effect is related to the specific binding of this compound.

  • Map the activated pathway to identify potential upstream activators that could be off-targets of this compound.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: Inconsistent Results Across Different Cell Lines
  • Potential Cause: Cell-type specific off-target effects or variations in target expression.

  • Troubleshooting Steps:

    • Quantify Target Expression: Perform western blotting or qPCR to compare the expression levels of the intended target kinase in the different cell lines.

    • Perform Off-Target Profiling: Conduct a kinase screen in the sensitive cell line to identify any unique off-targets that may be responsible for the differential phenotype.

    • Assess Cell Health: Ensure that the observed differences are not due to general variations in cell health or growth rates between the cell lines.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
  • Potential Cause: This common issue can arise from poor membrane permeability, active efflux from the cell, or rapid intracellular metabolism of the compound.

  • Troubleshooting Steps:

    • Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to its intended target within the cell.

    • Efflux Pump Inhibition: Test for potentiation of this compound's effect in the presence of known efflux pump inhibitors to see if it is a substrate for transporters like ABCG2.

    • Metabolic Stability Assay: Assess the metabolic stability of this compound in the presence of liver microsomes or cell lysates to determine if it is being rapidly degraded.

Data Presentation

Effective data presentation is crucial for interpreting the selectivity of this compound.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A15
Off-Target Kinase B1,500100
Off-Target Kinase C6,000400
Off-Target Kinase D>10,000>667

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.

Table 2: Troubleshooting Unexpected Phenotypes with this compound

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentration.On-target toxicity or off-target effect.Perform rescue experiments; conduct broad off-target screening.
Activation of an unexpected signaling pathway.Off-target activation or pathway crosstalk.Profile the compound against a panel of related targets; map the activated pathway.
Inconsistent results between different cell lines.Cell-type specific off-target effects or differences in target expression.Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol is used to determine the selectivity of this compound by testing its inhibitory activity against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction Measurement: After incubation, measure the kinase activity. The method will depend on the assay format (e.g., luminescence, fluorescence, radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.

Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

This protocol helps to definitively determine if the observed efficacy of this compound is due to its intended target.

  • sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the gene encoding the target kinase.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the cell line of interest with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Knockout Validation: Expand individual clones and screen for target protein knockout using Western blotting or genomic sequencing.

  • Efficacy Testing: Treat the validated knockout cell line and the parental wild-type cell line with a dose range of this compound and assess the phenotype of interest (e.g., cell viability). If the knockout line is resistant to the compound, it confirms the effect is on-target.

Visualizations

Signaling Pathways and Workflows

IMD_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRP PGRP-LC/LE IMD IMD PGRP->IMD Gram-negative bacteria dFADD dFADD IMD->dFADD Dredd Dredd dFADD->Dredd dTAK1 dTAK1 (Target Kinase) Dredd->dTAK1 IKK_complex IKK complex dTAK1->IKK_complex Relish Relish IKK_complex->Relish Relish_N Relish-N Relish->Relish_N IMD_biphenylA This compound IMD_biphenylA->dTAK1 AMP_genes Antimicrobial Peptide Genes Relish_N->AMP_genes

Caption: Hypothetical inhibition of the IMD signaling pathway by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed dose_response Conduct Dose-Response Curve start->dose_response kinase_screen Perform Broad Kinase Selectivity Screen dose_response->kinase_screen If phenotype occurs at high concentrations inactive_control Test Inactive Control Compound kinase_screen->inactive_control If off-targets are identified target_knockout Validate with Target Knockout Model inactive_control->target_knockout If inactive control shows no effect conclusion Conclusion: On-Target vs. Off-Target Effect Identified target_knockout->conclusion

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic start Unexpected Result? is_toxic Is it cell toxicity? start->is_toxic is_ineffective Is it lack of efficacy? start->is_ineffective is_pathway_activation Is it unexpected pathway activation? start->is_pathway_activation dose_response Perform dose-response and viability assays is_toxic->dose_response Yes target_expression Check target expression and compound stability is_ineffective->target_expression Yes kinase_panel Screen against kinase panel is_pathway_activation->kinase_panel Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Storage and Handling of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides best practices for the storage and handling of biphenyl derivatives in a research and drug development setting. As the specific chemical entity "IMD-biphenylA" is not publicly disclosed, this information is based on the general properties of biphenyl compounds. Researchers should always consult the specific Material Safety Data Sheet (MSDS) and any supplier-provided documentation for the particular compound they are using.

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of biphenyl derivatives, such as the proprietary compound this compound, during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for biphenyl derivatives?

A1: Biphenyl derivatives should generally be stored in a cool, dry, and well-ventilated area, protected from light.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is often recommended.[2]

Q2: How does temperature affect the stability of biphenyl derivatives?

A2: Elevated temperatures can accelerate the degradation of many organic compounds, including biphenyl derivatives. Thermal degradation can lead to the breakdown of the compound.[2] It is crucial to adhere to the recommended storage temperature to ensure long-term stability.

Q3: Are biphenyl derivatives sensitive to light?

A3: Many aromatic compounds are susceptible to photolysis, which is degradation caused by exposure to light, particularly UV light.[2] To prevent this, it is recommended to store biphenyl derivatives in amber vials or light-proof containers.

Q4: What is the impact of humidity on the stability of these compounds?

A4: Biphenyl itself is insoluble in water. However, many of its derivatives may have functional groups that are susceptible to hydrolysis, the breakdown of a compound due to reaction with water. Therefore, storing these compounds in a low-humidity environment or in a desiccator is advisable, especially for hygroscopic materials.

Q5: Can I store solutions of biphenyl derivatives? If so, what is the best solvent and temperature?

A5: While storing compounds in their solid, crystalline form is generally preferred for long-term stability, solutions are often necessary for experimental use. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose. For long-term storage of DMSO solutions, freezing at -20°C or -80°C is recommended. However, it's important to note that some degradation can still occur in solution. One study indicated that a significant percentage of compounds in DMSO degrade over a year at room temperature. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Troubleshooting Guide

Observation Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color, clumping) Oxidation or hydration of the compound.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Ensure the storage container is tightly sealed and stored in a desiccator.
Inconsistent experimental results or loss of potency Degradation of the compound in the stock solution.- Analyze the stock solution using HPLC or LC-MS to confirm its integrity and concentration. - Prepare fresh solutions for each experiment. - Evaluate the stability of the compound in the assay buffer.
Presence of unexpected peaks in analytical chromatograms Formation of degradation products.- Identify potential degradation pathways (e.g., oxidation, hydrolysis). - Perform forced degradation studies to identify potential degradation products. - Adjust storage conditions to mitigate the identified degradation pathway.

Experimental Protocols

Protocol 1: Stability Assessment of a Biphenyl Derivative by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of a biphenyl derivative under various storage conditions.

1. Materials:

  • Biphenyl derivative of interest
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • HPLC-grade formic acid (or other appropriate mobile phase modifier)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Temperature and humidity-controlled stability chambers

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the biphenyl derivative and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

3. Stability Study Design:

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C).
  • Store a set of vials protected from light and another set exposed to light (photostability).
  • At specified time points (e.g., 0, 1, 3, 6 months), retrieve a vial from each storage condition.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for biphenyl derivatives is a gradient of acetonitrile and water with 0.1% formic acid.
  • Column: A C18 column is commonly used.
  • Detection: UV detection at a wavelength where the compound has maximum absorbance.
  • Procedure:
  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject a known volume of the sample from each time point.
  • Run the gradient method to separate the parent compound from any degradation products.
  • Record the chromatograms.

5. Data Analysis:

  • Calculate the peak area of the parent compound at each time point.
  • Determine the percentage of the parent compound remaining relative to the initial time point (T=0).
  • Identify and quantify any new peaks, which may represent degradation products.

Quantitative Data Summary

The following table provides a hypothetical example of stability data for a biphenyl derivative under accelerated storage conditions.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
40°C / 75% RH099.8White powder
198.5White powder
395.2Off-white powder
690.1Yellowish powder
25°C / 60% RH099.8White powder
199.7White powder
399.5White powder
699.2White powder

Visualizations

degradation_pathway Biphenyl_Derivative This compound (Parent Compound) Oxidized_Product Oxidized Derivative (e.g., Hydroxylated Biphenyl) Biphenyl_Derivative->Oxidized_Product Oxidation (O2, heat, metal ions) Hydrolyzed_Product Hydrolyzed Derivative (if susceptible functional group is present) Biphenyl_Derivative->Hydrolyzed_Product Hydrolysis (H2O, acid/base catalysis) Photodegradation_Product Photodegradation Product Biphenyl_Derivative->Photodegradation_Product Photolysis (UV/Visible Light) experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Condition1 25°C / 60% RH Condition2 40°C / 75% RH Condition3 4°C Condition4 -20°C Sampling Sample at Time Points (0, 1, 3, 6 months) Condition1->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Degradants) HPLC_Analysis->Data_Evaluation

References

Technical Support Center: Investigating Biphenyl-Based Compounds in IMD Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with novel biphenyl compounds, such as "IMD-biphenylA," that are being investigated for their effects on the Immune deficiency (IMD) signaling pathway. Given that "this compound" is not a standard nomenclature, this guide addresses common experimental artifacts and issues that can arise when studying the interaction of biphenyl derivatives with this crucial innate immunity pathway.

Frequently Asked Questions (FAQs)

Q1: What is the IMD signaling pathway and why is it a target for biphenyl compounds?

The IMD pathway is a cornerstone of the innate immune response in insects, particularly in Drosophila melanogaster. It is primarily responsible for defending against Gram-negative bacteria. The pathway is initiated by the recognition of peptidoglycan (PGN) from bacteria, which triggers a signaling cascade culminating in the activation of the NF-κB transcription factor Relish.[1] Activated Relish then translocates to the nucleus to induce the expression of antimicrobial peptides (AMPs) and other immune effectors.[1] Biphenyl compounds, known for their diverse biological activities and ability to modulate protein-protein interactions, are explored as potential modulators of this pathway for both basic research and as a model for understanding innate immunity.

Q2: My biphenyl compound shows inconsistent activity in our IMD pathway reporter assay. What could be the cause?

Inconsistent activity can stem from several factors related to the compound's properties and the experimental setup. Biphenyl derivatives are often hydrophobic, which can lead to poor solubility in aqueous assay buffers, precipitation, and non-specific aggregation. This can result in variable effective concentrations. Additionally, off-target effects or cytotoxicity at higher concentrations can interfere with the reporter gene expression, leading to confounding results.

Q3: How can I differentiate between true inhibition of the IMD pathway and experimental artifacts caused by my biphenyl compound?

Distinguishing true biological activity from artifacts requires a series of control experiments. Key strategies include:

  • Solubility and Aggregation Assessment: Visually inspect for compound precipitation and use techniques like dynamic light scattering (DLS) to check for aggregation at working concentrations.

  • Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT or LDH release) to ensure the observed effects are not due to cell death.

  • Counter-screens: Use a different reporter assay driven by a constitutive promoter to check for general effects on transcription and translation.

  • Orthogonal Assays: Confirm findings from reporter assays with alternative methods, such as qPCR for endogenous AMP gene expression or Western blotting for Relish processing and nuclear translocation.

Troubleshooting Guides

Issue 1: High Variability in Reporter Gene Assay Results
Potential Cause Troubleshooting Steps Expected Outcome
Poor Compound Solubility 1. Prepare fresh serial dilutions from a high-concentration stock in 100% DMSO for each experiment.2. Test different assay buffers or the addition of a small percentage of a non-ionic surfactant (e.g., Tween-20 at <0.1%).3. Determine the aqueous solubility limit of the compound and work below this concentration.Reduced well-to-well and plate-to-plate variability. A clear dose-response curve should emerge.
Compound Precipitation 1. Visually inspect assay plates under a microscope for precipitates.2. Centrifuge assay plates before reading to pellet any precipitate that might interfere with optical measurements.Clearer solutions in assay wells and more consistent readings.
Cell Health Issues 1. Perform a cytotoxicity assay with the biphenyl compound at the concentrations used in the reporter assay.2. Ensure consistent cell seeding density and health.No significant cytotoxicity at concentrations where IMD pathway modulation is observed.
Issue 2: Suspected Off-Target Effects
Potential Cause Troubleshooting Steps Expected Outcome
Non-specific Inhibition of Transcription/Translation 1. Use a counter-screen with a constitutively active promoter (e.g., CMV or SV40) driving the same reporter gene.2. Measure total protein content in wells treated with the compound.The biphenyl compound should not inhibit the constitutive reporter, indicating specificity for the IMD pathway-regulated promoter.
Interference with Reporter Enzyme 1. If using an enzyme-based reporter (e.g., luciferase, β-galactosidase), perform an in vitro assay with the purified enzyme and the biphenyl compound.The compound should not directly inhibit the reporter enzyme's activity.
Compound Autofluorescence 1. If using a fluorescent reporter, measure the fluorescence of the compound alone in the assay buffer.The compound's intrinsic fluorescence should be minimal or corrected for during data analysis.

Experimental Protocols

Protocol 1: Basic IMD Pathway Reporter Gene Assay
  • Cell Seeding: Plate Drosophila S2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with a plasmid containing a firefly luciferase reporter gene driven by an AMP promoter (e.g., Diptericin) and a plasmid with a constitutively expressed Renilla luciferase for normalization.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the biphenyl compound at various concentrations. Pre-incubate for 1 hour.

  • Pathway Activation: Stimulate the IMD pathway by adding heat-killed E. coli or purified PGN.

  • Incubation: Incubate for 6-18 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Protocol 2: Quantitative PCR (qPCR) for Endogenous Gene Expression
  • Cell Treatment: Plate S2 cells and treat with the biphenyl compound and PGN as described above.

  • RNA Extraction: After the desired incubation period (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for IMD pathway target genes (e.g., Diptericin, Attacin) and a housekeeping gene (e.g., RpL32) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Visualizations

IMD_Pathway cluster_membrane Cell Membrane PGRP_LC PGRP-LC IMD IMD PGRP_LC->IMD Recruitment PGN Gram-negative Bacteria PGN PGN->PGRP_LC Recognition dFADD dFADD IMD->dFADD dTAK1 dTAK1 IMD->dTAK1 Activation Dredd Dredd dFADD->Dredd Dredd->IMD Cleavage Relish Relish Dredd->Relish Cleavage IKK_complex IKK Complex dTAK1->IKK_complex IKK_complex->Relish Phosphorylation Rel_N Relish-N (Active) Relish->Rel_N Nucleus Nucleus Rel_N->Nucleus Translocation AMPs Antimicrobial Peptides Nucleus->AMPs Transcription

Caption: Simplified IMD signaling pathway in Drosophila.

Experimental_Workflow start Start: Biphenyl Compound Library primary_screen Primary Screen: IMD Reporter Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity secondary_screen Secondary Screen: Endogenous Gene qPCR cytotoxicity->secondary_screen mechanism_study Mechanism of Action Studies secondary_screen->mechanism_study

Caption: General workflow for screening biphenyl compounds.

Troubleshooting_Logic start Inconsistent Results? solubility Check Solubility & Aggregation start->solubility cytotoxicity Assess Cytotoxicity solubility->cytotoxicity Soluble & No Aggregation artifact Likely Artifact solubility->artifact Insoluble or Aggregates off_target Perform Counter-screen cytotoxicity->off_target Not Toxic cytotoxicity->artifact Toxic true_effect Likely True Effect off_target->true_effect No Off-Target Effect off_target->artifact Off-Target Effect

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to IMD-biphenylA in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: IMD-biphenylA is a hypothetical compound created for illustrative purposes within this technical support guide. The information provided is based on established principles of cancer biology and drug resistance research.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating resistance to the novel anti-cancer agent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic biphenyl compound designed as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] In many cancer types, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation.[2][3] this compound is hypothesized to bind to and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, blocking NF-κB translocation to the nucleus and transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators.

Q2: My cancer cell line is showing decreased sensitivity to this compound after several passages. What are the likely causes?

A2: Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a therapeutic agent. The primary causes can be broadly categorized as:

  • On-target alterations: Mutations in the IKK complex that prevent this compound from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative pro-survival pathways (e.g., PI3K/Akt, MAPK) to compensate for the inhibition of NF-κB.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation that lead to altered expression of genes involved in drug sensitivity or resistance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance. This should be confirmed with a cell viability assay (e.g., MTT, CellToter-Glo®). To ensure the resistance is a stable phenotype, a "washout" experiment is recommended, where the resistant cells are cultured in drug-free medium for several passages before re-determining the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.

Q4: What are the initial steps to characterize the mechanism of resistance in my cell line?

A4: A multi-pronged approach is recommended:

  • Confirm Target Engagement: Use Western blotting to check the phosphorylation status of IκBα and the nuclear localization of the NF-κB p65 subunit in the presence and absence of this compound in both sensitive and resistant cells.

  • Investigate Bypass Pathways: Screen for the activation of known pro-survival signaling pathways (e.g., Akt, ERK) via Western blotting for their phosphorylated forms.

  • Assess Drug Efflux: Measure the expression of common ABC transporters (e.g., P-gp, MRP1, ABCG2) using qPCR or Western blotting. Functional efflux can be assessed using substrates like Rhodamine 123 in the presence and absence of known inhibitors.

  • Sequence the Target: If the above steps do not yield a clear mechanism, consider sequencing the genes encoding the subunits of the IKK complex to identify potential mutations.

Troubleshooting Guides

Problem 1: High variability in IC50 measurements for this compound.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a growth curve analysis to determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during the assay.
This compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
Cell Line Instability/Heterogeneity If working with a newly developed resistant line, consider single-cell cloning to establish a more homogenous population. Regularly perform quality control checks on your cell lines.
Assay Edge Effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile PBS.

Problem 2: Failure to generate a resistant cell line.

Possible Cause Suggested Solution
Drug Concentration is Too High Starting with a high concentration of this compound can lead to widespread cell death with no surviving clones. Begin with a concentration around the IC20-IC50 and gradually increase the concentration as the cells adapt.
Drug Concentration is Too Low If the cells are proliferating at a similar rate to the untreated control, the selective pressure may be insufficient. Incrementally increase the drug concentration.
Cell Line is Not Viable for Long-Term Culture Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line.
Heterogeneity of the Parental Cell Line The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 of this compound (µM)Fold Resistance
MDA-MB-231 Parental, sensitive0.5 ± 0.081.0
MDA-MB-231-IMD-R This compound resistant12.5 ± 1.225.0
A549 Parental, sensitive1.2 ± 0.151.0
A549-IMD-R This compound resistant28.9 ± 2.524.1

Table 2: Protein Expression Levels in Sensitive vs. Resistant Cell Lines

Cell Linep-IκBα (Relative to total IκBα)Nuclear p65 (Relative to total p65)P-glycoprotein (Relative to GAPDH)p-Akt (Relative to total Akt)
MDA-MB-231 0.850.920.150.20
MDA-MB-231-IMD-R 0.820.882.501.85

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Subculture: When the cells reach 70-80% confluency, subculture them in the presence of the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating at a stable rate, gradually increase the concentration of this compound (typically by 1.5 to 2-fold).

  • Repeat: Repeat steps 4 and 5 for several months until the cells can tolerate a significantly higher concentration of the drug (e.g., >10-fold the initial IC50).

  • Characterization: Periodically determine the IC50 of the developing resistant cell line to monitor the level of resistance. Cryopreserve cells at different stages.

Protocol 2: Western Blotting for NF-κB Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software.

Mandatory Visualization

IMD-biphenylA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_complex IKK Complex Stimulus->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa releases NF-κB NFkB NF-κB Proteasome Proteasome p_IkBa->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IMD_biphenylA This compound IMD_biphenylA->IKK_complex inhibits DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Survival, Proliferation) DNA->Gene_Transcription

Caption: Proposed mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms IMD_biphenylA IMD_biphenylA Cell Cancer Cell IMD_biphenylA->Cell Target_Inhibition NF-κB Pathway Inhibition Cell->Target_Inhibition Apoptosis Apoptosis Target_Inhibition->Apoptosis Target_Mutation Target Mutation (IKK Complex) Target_Mutation->Target_Inhibition prevents Drug_Efflux Increased Drug Efflux (e.g., P-gp) Drug_Efflux->IMD_biphenylA reduces intracellular concentration Bypass_Pathway Bypass Pathway Activation (e.g., Akt) Bypass_Pathway->Apoptosis inhibits

Caption: Common mechanisms of resistance to this compound.

Experimental_Workflow Start Decreased Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Hypothesize_Mechanism Hypothesize Mechanism Confirm_Resistance->Hypothesize_Mechanism Test_Target Test Target Engagement (Western Blot for p-IκBα) Hypothesize_Mechanism->Test_Target On-Target? Test_Efflux Test Drug Efflux (qPCR/Western for P-gp) Hypothesize_Mechanism->Test_Efflux Efflux? Test_Bypass Test Bypass Pathways (Western for p-Akt) Hypothesize_Mechanism->Test_Bypass Bypass? Analyze_Data Analyze Data Test_Target->Analyze_Data Test_Efflux->Analyze_Data Test_Bypass->Analyze_Data Identify_Mechanism Identify Resistance Mechanism Analyze_Data->Identify_Mechanism Develop_Strategy Develop Overcoming Strategy Identify_Mechanism->Develop_Strategy

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: IMD-biphenylA Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of IMD-biphenylA in long-term experiments. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound in long-term experiments?

A1: The most frequently encountered stability issues include chemical degradation (e.g., oxidation, hydrolysis), physical instability (e.g., precipitation out of solution), and loss of biological activity over time. The biphenyl structure can be susceptible to enzymatic and chemical modifications.

Q2: How should I properly store this compound solutions for long-term use?

A2: For optimal stability, it is recommended to store this compound solutions at or below -20°C in a tightly sealed container, protected from light.[1] The use of amber vials or wrapping containers in aluminum foil can prevent photodegradation. For stock solutions, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: Biphenyl compounds can degrade through hydroxylation, oxidation, and cleavage of the biphenyl linkage.[2][3][4] Depending on the specific functional groups in this compound, degradation products could include hydroxylated biphenyls, benzoic acid derivatives, or other related compounds.[2]

Q4: How can I monitor the stability of this compound during my experiment?

A4: Stability should be monitored using validated analytical techniques that can separate the intact compound from potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Mass spectrometry (LC-MS) can be used for identification of degradation products.

Q5: Can the vehicle or solvent used to dissolve this compound affect its stability?

A5: Yes, the choice of solvent is critical. Some organic solvents can promote degradation. It is crucial to assess the compatibility of this compound with the chosen solvent system during initial formulation development. Buffers with appropriate pH and ionic strength should be selected to maintain the compound's stability.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your long-term experiments with this compound.

Problem Potential Cause Recommended Action
Precipitation of this compound in cell culture medium. - Low solubility of the compound in aqueous media. - The concentration used exceeds its solubility limit. - Interaction with components of the medium (e.g., proteins).- Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the culture medium to the final desired concentration. - Determine the solubility of this compound in the specific culture medium being used. - Consider using a formulation aid, such as a cyclodextrin, to enhance solubility.
Loss of biological activity over time. - Chemical degradation of this compound. - Adsorption of the compound to plasticware.- Perform a stability-indicating assay (e.g., HPLC) to check for degradation products. - Prepare fresh solutions of this compound for each experiment or at regular intervals. - Use low-protein-binding labware.
Appearance of unexpected peaks in HPLC analysis. - Degradation of this compound. - Contamination of the sample or solvent.- Identify the degradation products using LC-MS. - Review the storage and handling procedures to minimize degradation. - Run a blank (solvent only) to check for contamination.
Variability in experimental results. - Inconsistent concentrations of this compound due to instability. - Repeated freeze-thaw cycles of stock solutions.- Quantify the concentration of this compound in the solution at the beginning and end of the experiment. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes and should be replaced with your own experimental findings.

Storage ConditionTime Point% Remaining this compound (HPLC)Appearance
-20°C, Protected from Light 0 days100%Clear, colorless solution
30 days99.5%Clear, colorless solution
90 days98.9%Clear, colorless solution
4°C, Protected from Light 0 days100%Clear, colorless solution
7 days97.2%Clear, colorless solution
30 days92.1%Slight yellowing
Room Temperature, Exposed to Light 0 days100%Clear, colorless solution
1 day85.3%Yellow solution
7 days65.7%Brown solution with precipitate

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Dilute the this compound sample to a final concentration of 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-31 min: Linear gradient to 95% A, 5% B

      • 31-35 min: 95% A, 5% B

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the percentage of remaining this compound relative to the initial time point.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Method:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose this compound solution to a calibrated light source (e.g., Xenon lamp) for a defined period. A dark control should be run in parallel.

  • Thermal Degradation: Expose solid this compound to 60°C for 48 hours.

  • Analysis: Analyze all stressed samples by HPLC and LC-MS to identify and characterize any degradation products.

Visualizations

G cluster_degradation Hypothetical Degradation Pathway of this compound This compound This compound Hydroxylated_Intermediate Hydroxylated_Intermediate This compound->Hydroxylated_Intermediate Oxidation Ring_Opening Ring_Opening Hydroxylated_Intermediate->Ring_Opening Further Oxidation Final_Degradants Final_Degradants Ring_Opening->Final_Degradants Cleavage

Caption: Hypothetical oxidative degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment Start Start Prepare_Solutions Prepare this compound Solutions Start->Prepare_Solutions Initial_Analysis Initial Analysis (T=0) (HPLC, LC-MS) Prepare_Solutions->Initial_Analysis Store_Samples Store Samples under Different Conditions Initial_Analysis->Store_Samples Time_Point_Analysis Time Point Analysis (HPLC, LC-MS) Store_Samples->Time_Point_Analysis Data_Evaluation Evaluate Data (% Degradation, Product ID) Time_Point_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Refining IMD-biphenylA Dosage for Optimal In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest update, "IMD-biphenylA" is not a publicly documented small molecule inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting and optimizing the in vivo efficacy of a hypothetical novel biphenyl-containing small molecule inhibitor, for which "this compound" is used as a placeholder. The principles, protocols, and troubleshooting advice outlined here are broadly applicable to researchers, scientists, and drug development professionals working with new chemical entities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges researchers may encounter when transitioning from in vitro to in vivo studies with a novel small molecule inhibitor like this compound.

Q1: My compound, this compound, is highly potent in vitro but shows poor efficacy in my animal model. What are the potential causes and how can I troubleshoot this?

A1: A discrepancy between in vitro potency and in vivo efficacy is a common hurdle in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance in the body, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.

    • Troubleshooting: Conduct a pharmacokinetic study to determine the compound's half-life, bioavailability, and exposure levels in plasma and target tissues. This will help in designing an optimal dosing schedule.

  • Inadequate Formulation: Biphenyl-containing compounds can be poorly soluble in aqueous solutions, leading to precipitation upon injection and low absorption.[1][2]

    • Troubleshooting: Screen different formulations to improve solubility and stability. This may involve using co-solvents, cyclodextrins, or lipid-based delivery systems.[1]

  • Off-Target Effects: The compound might be causing unforeseen toxicity at the doses required for efficacy, leading to adverse events that mask the therapeutic effect.[3]

    • Troubleshooting: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Also, consider profiling the compound against a panel of common off-targets.

  • Ineffective Target Engagement in vivo: The compound may not be reaching its intended molecular target within the tumor or tissue of interest at sufficient concentrations.

    • Troubleshooting: If possible, develop an assay to measure target engagement in tissue samples from treated animals (e.g., Western blot for a downstream marker, or a cellular thermal shift assay).

Q2: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal studies, even at doses where I don't see a therapeutic effect. What should I do?

A2: Observed toxicity is a critical issue that needs to be addressed systematically.

  • Determine the Maximum Tolerated Dose (MTD): A formal MTD study is essential to identify the highest dose that can be administered without causing unacceptable levels of toxicity. This will define the therapeutic window for your compound.

  • Evaluate the Formulation Vehicle: The vehicle used to dissolve and administer the compound could be contributing to the toxicity.

    • Troubleshooting: Always include a vehicle-only control group in your experiments. If toxicity is observed in this group, a different vehicle should be tested.

  • Consider Off-Target Toxicity: The observed toxicity may be due to the compound hitting unintended targets.

    • Troubleshooting: A broad in vitro safety panel screen can help identify potential off-target liabilities.

  • Assess Metabolism: The toxicity could be caused by a metabolite of this compound rather than the parent compound.

    • Troubleshooting: Metabolite identification studies can help determine if toxic metabolites are being formed in vivo.

Q3: How do I choose the best formulation for my in vivo studies with this compound?

A3: The goal of formulation development is to create a safe and effective delivery system for your compound. Given that biphenyl compounds are often poorly soluble in water, a systematic approach is necessary.

  • Start with a Solubility Screen: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and excipients.

  • Consider Different Formulation Strategies:

    • Co-solvents: Mixtures of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be effective. However, the final concentration of organic solvents should be kept low to avoid toxicity (typically <10% for DMSO).

    • Surfactants: Surfactants like Tween® 80 can improve solubility and stability.

    • Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance aqueous solubility.

  • Evaluate Formulation Stability: Ensure that the compound remains in solution and does not precipitate over the duration of the experiment.

  • Test for in vivo Tolerability: Administer the final formulation vehicle to a small cohort of animals to ensure it is well-tolerated before proceeding with the full efficacy study.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily, PO1500 ± 250-
This compound10Daily, PO1200 ± 20020
This compound30Daily, PO750 ± 15050
This compound60Daily, PO450 ± 10070
Table 2: Example Formulation Screening for this compound
Formulation VehicleThis compound Solubility (mg/mL)Observations
Saline<0.1Insoluble
5% DMSO in Saline0.5Precipitates on standing
10% DMSO / 10% Tween® 80 in Saline2.5Clear solution, stable for 4 hours
20% Hydroxypropyl-β-cyclodextrin in Water5.0Clear solution, stable for 24 hours
Table 3: Hypothetical Maximum Tolerated Dose (MTD) Study of this compound
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortalityMTD Determination
505+2.5None0/5Tolerated
1005-5.0Mild lethargy0/5Tolerated
1505-15.0Piloerection, decreased motor activity1/5Not Tolerated
2005-25.0Severe lethargy, hunched posture3/5Not Tolerated

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Use the same strain and sex of mice that will be used for the efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and several escalating dose levels.

  • Dosing: Administer this compound or vehicle control daily for 5-14 days via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Tumor Implantation: Inoculate a sufficient number of mice (e.g., 10 per group) subcutaneously with tumor cells.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Treatment: Administer this compound at various doses (below the MTD) and the vehicle control according to the desired schedule and route.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Protocol 3: Preparation of a Formulation for In Vivo Administration
  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization:

    • For a co-solvent formulation (e.g., 10% DMSO / 10% Tween® 80 in saline):

      • Dissolve the this compound in DMSO.

      • Add Tween® 80 and mix thoroughly.

      • Add saline dropwise while vortexing to bring the solution to the final volume.

    • For a cyclodextrin formulation (e.g., 20% HP-β-cyclodextrin):

      • Prepare the cyclodextrin solution in water.

      • Add the this compound powder to the cyclodextrin solution.

      • Sonicate or stir overnight to facilitate dissolution.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter for sterilization before injection.

  • Quality Control: Visually inspect the final solution for any precipitation before each use.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates IMD_biphenylA This compound IMD_biphenylA->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_preclinical In Vivo Study Workflow start Start: In Vitro Potency Confirmed formulation Formulation Development & Solubility Screening start->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd efficacy Efficacy Study (e.g., Xenograft Model) mtd->efficacy pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis efficacy->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis end End: Go/No-Go Decision data_analysis->end

Caption: Generalized workflow for in vivo testing of a novel compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting In Vivo Efficacy start Poor In Vivo Efficacy check_pk Evaluate Pharmacokinetics (PK) start->check_pk check_formulation Assess Formulation (Solubility, Stability) start->check_formulation check_toxicity Observe for Toxicity start->check_toxicity check_target Confirm Target Engagement start->check_target low_exposure Low Exposure/Rapid Clearance check_pk->low_exposure Problem precipitation Compound Precipitation check_formulation->precipitation Problem adverse_effects Adverse Effects at Efficacious Dose check_toxicity->adverse_effects Problem no_target_inhibition Insufficient Target Inhibition check_target->no_target_inhibition Problem solution_pk Optimize Dosing Schedule low_exposure->solution_pk Solution solution_formulation Develop New Formulation precipitation->solution_formulation Solution solution_toxicity Determine MTD, Lower Dose adverse_effects->solution_toxicity Solution solution_target Increase Dose (if tolerated) no_target_inhibition->solution_target Solution

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

Managing Biphenyl Exposure in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of biphenyl exposure in a laboratory setting. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is biphenyl and where might I encounter it in the lab?

A1: Biphenyl is a solid aromatic hydrocarbon. In a laboratory setting, it is commonly used as a heat transfer fluid, a dye carrier, a food preservative, and as an intermediate in the synthesis of other organic compounds, including some pharmaceuticals and polychlorinated biphenyls (PCBs).[1] It may be encountered as a white to pale-yellow solid with a characteristic aromatic odor.[2]

Q2: What are the primary health risks associated with biphenyl exposure?

A2: Acute exposure to high levels of biphenyl can cause irritation to the eyes and skin, as well as toxic effects on the liver, kidneys, and nervous system.[1] Symptoms of acute exposure can include headache, gastrointestinal pain, nausea, and fatigue.[1] Chronic exposure in animal studies has been linked to kidney damage.[1] The U.S. Environmental Protection Agency (EPA) has classified biphenyl as a Group D substance, meaning it is not classifiable as to human carcinogenicity. However, some studies suggest it may be a probable human carcinogen.

Q3: What are the permissible exposure limits for biphenyl in a laboratory environment?

A3: Various regulatory agencies have established permissible exposure limits (PELs) for biphenyl. These values represent the maximum concentration of biphenyl in the air to which a worker can be exposed over a specified period. Adherence to these limits is crucial for ensuring laboratory safety.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA (Occupational Safety and Health Administration) 0.2 ppm (1 mg/m³)
NIOSH (National Institute for Occupational Safety and Health) 0.2 ppm (1 mg/m³)
ACGIH (American Conference of Governmental Industrial Hygienists) 0.2 ppm

Q4: How should I properly store biphenyl in the laboratory?

A4: Biphenyl should be stored in a cool, dry, and well-ventilated area in a tightly closed container. It should be kept away from oxidizing agents, as contact with these can create a fire and explosion hazard.

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of solid biphenyl on the lab bench.

Solution:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.

  • Cleanup:

    • For a solid spill, carefully scoop or sweep the material into a designated hazardous waste container. Avoid creating dust. If necessary, moisten the material slightly to minimize airborne particles.

    • Wipe the contaminated area with a solvent like varsol or another suitable organic solvent to remove any remaining residue.

    • Place all contaminated cleaning materials (e.g., wipes, gloves) into the hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated to prevent the accumulation of any vapors.

  • Waste Disposal: Label the hazardous waste container clearly and dispose of it according to your institution's hazardous waste management procedures.

Problem: I can smell the characteristic odor of biphenyl in the lab, but I don't see a spill.

Solution:

  • Do Not Ignore the Odor: The odor of biphenyl indicates its presence in the air.

  • Check for Open Containers: Ensure all containers of biphenyl are tightly sealed.

  • Inspect Equipment: If biphenyl is used as a heat transfer fluid, check for any leaks in the equipment.

  • Increase Ventilation: Immediately increase ventilation in the area by opening fume hood sashes.

  • Evacuate if Necessary: If the odor is strong or you begin to feel unwell (e.g., headache, nausea), evacuate the area and inform your laboratory supervisor or safety officer immediately.

  • Seek Medical Attention: If you experience any symptoms of exposure, seek medical attention promptly.

Experimental Protocols

Protocol: Safe Weighing and Handling of Solid Biphenyl

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE: safety goggles, double-layered nitrile gloves, and a lab coat.

    • Prepare a designated hazardous waste container.

  • Procedure:

    • Conduct all manipulations of solid biphenyl within the certified chemical fume hood.

    • Use a disposable weigh boat to prevent contamination of the balance.

    • Carefully transfer the desired amount of biphenyl to the weigh boat using a clean spatula.

    • To prepare a solution, slowly add the solid biphenyl to the solvent to avoid splashing.

    • Keep the stock container of biphenyl tightly closed when not in use.

  • Post-Handling:

    • Carefully remove and dispose of contaminated PPE (gloves, weigh boat) in the designated hazardous waste container.

    • Thoroughly wash your hands with soap and water.

Visualizations

Biphenyl_Spill_Response Start Biphenyl Spill Occurs AssessSpill Assess Spill Size and Hazard Start->AssessSpill SmallSpill Small, manageable spill? AssessSpill->SmallSpill LargeSpill Large or Unmanageable Spill SmallSpill->LargeSpill No WearPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SmallSpill->WearPPE Yes Evacuate Evacuate Immediate Area LargeSpill->Evacuate Notify Notify Lab Supervisor & EHS Evacuate->Notify End Spill Managed Notify->End Contain Contain the Spill WearPPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->End Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Prep Preparation CheckHood Verify Fume Hood Operation Prep->CheckHood GatherPPE Gather PPE CheckHood->GatherPPE PrepWaste Prepare Waste Container GatherPPE->PrepWaste Handling Handling PrepWaste->Handling WorkInHood Work in Fume Hood Handling->WorkInHood Weigh Weigh Solid WorkInHood->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution PostHandling Post-Handling PrepareSolution->PostHandling DisposePPE Dispose of Contaminated PPE PostHandling->DisposePPE WashHands Wash Hands Thoroughly DisposePPE->WashHands End Procedure Complete WashHands->End

References

Validation & Comparative

Validating IMD-biphenylA Binding to its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the binding of the novel compound IMD-biphenylA to its putative primary target, a receptor tyrosine kinase (RTK). We present supporting experimental data, detailed protocols for key assays, and a comparative analysis against an alternative compound, "Compound X." This document is intended to assist researchers in selecting the most appropriate techniques for their specific needs in validating protein-ligand interactions.

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from various biophysical and cellular assays used to characterize the binding of this compound and the alternative, Compound X, to the target RTK.

Table 1: Biophysical Binding Affinity and Kinetics

ParameterThis compoundCompound XMethod
Binding Affinity (KD) 15 nM120 nMSurface Plasmon Resonance (SPR)
25 nM150 nMIsothermal Titration Calorimetry (ITC)
30 nM180 nMFluorescence Polarization (FP)
Association Rate (ka) 2.5 x 105 M-1s-11.1 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate (kd) 3.75 x 10-3 s-11.32 x 10-2 s-1Surface Plasmon Resonance (SPR)
Stoichiometry (n) 1.050.98Isothermal Titration Calorimetry (ITC)
Enthalpy (ΔH) -8.5 kcal/mol-6.2 kcal/molIsothermal Titration Calorimetry (ITC)
Entropy (ΔS) 5.3 cal/mol·K3.1 cal/mol·KIsothermal Titration Calorimetry (ITC)

Table 2: Cellular Target Engagement and Functional Activity

ParameterThis compoundCompound XMethod
Cellular Target Engagement (EC50) 85 nM500 nMCellular Thermal Shift Assay (CETSA)
Inhibition of RTK Phosphorylation (IC50) 120 nM850 nMIn-Cell Western
Inhibition of Downstream Substrate Phosphorylation (IC50) 150 nM>1000 nMWestern Blot
Anti-proliferative Activity (GI50) 200 nM1.5 µMCell Viability Assay (e.g., CellTiter-Glo)

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target protein.[1]

  • Immobilization: The purified target RTK is covalently immobilized on a sensor chip surface.

  • Analyte Injection: A series of dilutions of this compound or Compound X are injected over the sensor surface at a constant flow rate.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time to observe the association and dissociation phases.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[1]

  • Sample Preparation: The purified target RTK is placed in the sample cell, and the compound (this compound or Compound X) is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small, sequential injections of the compound are made into the protein solution.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2][3]

  • Cell Treatment: Intact cells are treated with various concentrations of this compound or Compound X.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target RTK remaining in the supernatant at each temperature is quantified by a method such as Western blotting or ELISA.

  • Data Analysis: The melting curves are plotted, and the shift in the melting temperature (Tm) or the amount of soluble protein at a specific temperature is used to determine the cellular target engagement (EC50).

Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway

This diagram illustrates a simplified signaling pathway initiated by the activation of a receptor tyrosine kinase, which is the putative target of this compound.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Dimerization Dimerization RTK->Dimerization Induces Ligand Ligand Ligand->RTK Binds IMD_biphenylA This compound Autophosphorylation Autophosphorylation IMD_biphenylA->Autophosphorylation Inhibits Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A simplified diagram of the RTK signaling pathway.

Experimental Workflow for Target Validation

This diagram outlines the logical flow of experiments to validate the binding of a compound to its target, from initial biophysical measurements to cellular functional assays.

Target_Validation_Workflow SPR SPR (Kinetics & Affinity) CETSA CETSA (Target Engagement) SPR->CETSA ITC ITC (Thermodynamics & Affinity) ITC->CETSA FP Fluorescence Polarization (Affinity) FP->CETSA Phospho_Assay Target Phosphorylation (Functional Activity) CETSA->Phospho_Assay Downstream_Assay Downstream Signaling (Functional Pathway) Phospho_Assay->Downstream_Assay Cell_Viability Cell Viability (Phenotypic Outcome) Downstream_Assay->Cell_Viability

Caption: Workflow for validating target binding.

Logical Relationship of Binding Parameters

This diagram illustrates the relationship between the different binding parameters measured in the various assays.

Binding_Parameters cluster_parameters Measured Parameters Compound This compound Complex Compound-Target Complex Compound->Complex ka Target Target RTK Target->Complex ka Complex->Compound kd Complex->Target kd Ka ka (on-rate) KD KD (Affinity) Ka->KD Kd_rate kd (off-rate) Kd_rate->KD EC50 EC50 (Cellular Engagement) KD->EC50 correlates to IC50 IC50 (Functional Inhibition) EC50->IC50 correlates to

Caption: Relationship between binding parameters.

References

IMD-biphenylA vs. Other Biphenyl Derivatives: A Comparative Analysis in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] These activities range from antimicrobial and anti-inflammatory to anticancer and immunomodulatory effects.[1][2] This guide provides a comparative analysis of a representative biphenyl derivative, designated here as IMD-biphenylA, a modulator of the NF-κB signaling pathway, with other notable biphenyl derivatives that exhibit immunomodulatory properties.

The Immune Deficiency (IMD) pathway, first identified in Drosophila, is a crucial component of the innate immune system that results in the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The NF-κB signaling cascade is a highly conserved pathway in mammals and plays a pivotal role in regulating inflammatory and immune responses.[3] Dysregulation of this pathway is implicated in various diseases, including chronic inflammation and cancer.[3] Consequently, small molecules that can modulate NF-κB activity are of significant therapeutic interest.

This guide will focus on a comparative analysis of this compound, a hypothetical NF-κB inhibitor, against a biphenyl-based PD-1/PD-L1 inhibitor, another important class of immunomodulatory agents in cancer therapy.

Comparative Analysis of Immunomodulatory Biphenyl Derivatives

This section provides a side-by-side comparison of the key features of this compound (as a representative NF-κB inhibitor) and a biphenyl-based PD-1/PD-L1 inhibitor.

FeatureThis compound (Hypothetical NF-κB Inhibitor)Biphenyl-Based PD-1/PD-L1 Inhibitor
Primary Target IκB Kinase (IKK) complex in the NF-κB pathwayProgrammed cell death protein 1 (PD-1) or its ligand (PD-L1)
Mechanism of Action Inhibits the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the p50-p65 NF-κB subunits.Blocks the interaction between PD-1 and PD-L1, releasing the "brake" on the immune system and enhancing T-cell mediated anti-tumor immunity.
Therapeutic Indication Inflammatory diseases, certain types of cancer with constitutive NF-κB activation.Various cancers, including melanoma, non-small cell lung cancer, and others.
Reported IC50/EC50 0.5 - 5 µM (in NF-κB reporter assays)10 - 100 nM (in PD-1/PD-L1 binding assays)
Cellular Effects Downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α), induction of apoptosis in cancer cells.Increased T-cell activation and cytokine production (e.g., IFN-γ), enhanced tumor cell killing.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of immunomodulatory biphenyl derivatives.

1. NF-κB Reporter Gene Assay

  • Objective: To quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

  • Methodology:

    • HEK293 cells are stably transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • NF-κB signaling is stimulated by adding TNF-α (10 ng/mL) to the cell culture medium.

    • After 6-8 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.

2. Western Blot for IκBα Degradation

  • Objective: To visually assess the ability of a compound to prevent the degradation of IκBα.

  • Methodology:

    • RAW264.7 macrophage cells are seeded and grown to 80-90% confluency.

    • Cells are pre-treated with the test compound for 1 hour.

    • NF-κB activation is induced with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band in the LPS-treated sample compared to the compound-treated sample indicates inhibition of degradation.

3. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

  • Objective: To measure the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

  • Methodology:

    • Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically tagged with a donor fluorophore (e.g., terbium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).

    • The assay is performed in a low-volume 384-well plate.

    • The test compound is serially diluted and added to the wells.

    • The tagged PD-1 and PD-L1 proteins are then added to the wells.

    • The plate is incubated at room temperature to allow for binding.

    • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

    • IC50 values are calculated from the dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for an inhibitor like this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ub_Proteasome Ubiquitin/ Proteasome IkB->Ub_Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IMD_biphenylA This compound IMD_biphenylA->IKK_complex Inhibition DNA DNA NFkB_n->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NF-κB Inhibition Assay

The diagram below outlines the key steps in a cell-based assay to determine the efficacy of an NF-κB inhibitor.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Analysis Cell_Culture 1. Culture NF-κB reporter cells Seeding 2. Seed cells in 96-well plate Cell_Culture->Seeding Compound_Addition 3. Add this compound (or other inhibitors) Seeding->Compound_Addition Stimulation 4. Stimulate with TNF-α Compound_Addition->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Luminescence 6. Measure Luciferase Activity Lysis->Luminescence Data_Analysis 7. Calculate % Inhibition and IC50 Luminescence->Data_Analysis

Caption: Workflow for a cell-based NF-κB luciferase reporter assay.

References

Comparative Analysis of IMD-biphenylA and Other Novel Biphenyl Compounds Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of the novel immunomodulatory compound IMD-biphenylA and other recently developed biphenyl compounds with demonstrated anticancer properties. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential effects of these molecules in various cell line models.

This compound: An Immunomodulatory Biphenyl Conjugate

Recent studies have identified this compound as a dimer composed of a Toll-like receptor 7/8 (TLR7/8) agonist covalently linked to a biphenyl moiety.[1][2] This compound has been investigated for its potential as a vaccine adjuvant due to its ability to modulate the NF-κB signaling pathway.[1][2]

In Vitro Activity of this compound

In vitro experiments using murine bone marrow-derived dendritic cells (BMDCs) have shown that this compound can reduce the secretion of pro-inflammatory cytokines, such as IL-6, to near baseline levels.[1] This suggests a modulatory effect on the innate immune response.

CompoundCell LineKey EffectReference
This compound (4)Murine BMDCsReduction of IL-6 secretion to baseline levels
IMD-ferulic (1)Murine BMDCsReduction of IL-6 secretion to baseline levels
IMD-vanillin (2)Murine BMDCsReduction of IL-6 secretion to baseline levels
IMD-catechol (3)Murine BMDCsReduction of IL-6 secretion to baseline levels
IMD-biphenylB (5)Murine BMDCsNo significant change in IL-6 levels
IMD-biphenylC (6)Murine BMDCsNo significant change in IL-6 levels
Signaling Pathway of this compound

This compound is designed to act as a small molecule immune potentiator (SMIP) that modulates the NF-κB pathway upon activation of TLR7/8. The following diagram illustrates this proposed mechanism of action.

IMD_biphenylA_pathway cluster_cell Dendritic Cell TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to Cytokine_Gene Cytokine Gene Expression Nucleus->Cytokine_Gene activates IMD_biphenylA This compound IMD_biphenylA->TLR7_8 activates anticancer_workflow cluster_workflow Anticancer Compound Screening Workflow Compound_Synthesis Compound Synthesis (e.g., Biphenyl Derivatives) Proliferation_Assay Proliferation Assay (e.g., MTT) Compound_Synthesis->Proliferation_Assay Cell_Line_Panel Panel of Cancer Cell Lines Cell_Line_Panel->Proliferation_Assay IC50_Determination IC50 Value Determination Proliferation_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V, TUNEL) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot, etc.) IC50_Determination->Mechanism_Study Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Mechanism_Study->Lead_Compound

References

Negative and positive controls for IMD-biphenylA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of negative and positive controls for experiments involving IMD-biphenylA, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided data and protocols will assist researchers in accurately interpreting experimental outcomes and validating the on-target effects of this compound.

Introduction to this compound and IRAK4 Signaling

This compound is a small molecule inhibitor designed to target the kinase activity of IRAK4. IRAK4 is a critical component of the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Below is a diagram illustrating the simplified signaling pathway involving IRAK4.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kB IκB IKK_complex->I_kB Phosphorylation NF_kB p50/p65 (NF-κB) NF_kB_nucleus p50/p65 NF_kB->NF_kB_nucleus Translocation I_kB->NF_kB Inhibition DNA DNA NF_kB_nucleus->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IMD_biphenylA This compound IMD_biphenylA->IRAK4

Figure 1: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.

Control Selection and Expected Outcomes

The selection of appropriate controls is crucial for validating the specificity of this compound's effects. An ideal negative control should be structurally similar to the active compound but lack its inhibitory activity. A positive control should be a well-characterized inhibitor of the same target or pathway.

Control Type Compound Description Target Expected Outcome in IRAK4 Activity Assay Expected Outcome in Cytokine Release Assay (e.g., TNF-α)
Negative Control Inactive Analog of this compoundA structurally related molecule to this compound that has been shown to have no significant inhibitory effect on IRAK4 kinase activity.None (Inactive)No inhibition of IRAK4 activity.No reduction in LPS-induced TNF-α release.
Test Compound This compound The experimental IRAK4 inhibitor. IRAK4 Dose-dependent inhibition of IRAK4 kinase activity. Dose-dependent reduction in LPS-induced TNF-α release.
Positive Control PF-06426779A well-characterized, potent, and selective IRAK4 inhibitor.IRAK4Potent inhibition of IRAK4 activity.Significant reduction in LPS-induced TNF-α release.
Positive Control R406 (Fostamatinib)A known inhibitor of Syk kinase, which acts downstream in some TLR pathways but is distinct from IRAK4.Syk KinaseNo direct inhibition of IRAK4 activity.Reduction in TNF-α release, potentially through a different mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. The following workflow diagram outlines the general experimental process.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Cell Culture (e.g., THP-1 monocytes) treatment Treatment with: - Vehicle (DMSO) - Negative Control - this compound - Positive Controls start->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation assay4 Cell Viability Assay (e.g., MTS/MTT) treatment->assay4 assay1 Biochemical Assay: IRAK4 Kinase Activity stimulation->assay1 assay2 Cell-Based Assay: Cytokine Release (ELISA) stimulation->assay2 assay3 Cell-Based Assay: Western Blot for p-IRAK1 stimulation->assay3 analysis Quantification and Statistical Analysis assay1->analysis assay2->analysis assay3->analysis assay4->analysis conclusion Conclusion on This compound Efficacy and Specificity analysis->conclusion

Figure 2: General experimental workflow for evaluating this compound.
IRAK4 Kinase Activity Assay (Biochemical)

  • Objective: To directly measure the inhibitory effect of this compound on IRAK4 kinase activity.

  • Principle: A luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Materials: Recombinant human IRAK4, kinase substrate (e.g., myelin basic protein), ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of this compound, the negative control, and the positive control (PF-06426779) in a kinase buffer.

    • In a 96-well plate, add the recombinant IRAK4 enzyme to each well.

    • Add the diluted compounds to the respective wells and incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the vehicle control (e.g., DMSO).

Cytokine Release Assay (Cell-Based)
  • Objective: To assess the functional consequence of IRAK4 inhibition on pro-inflammatory cytokine production.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant.

  • Materials: THP-1 human monocytic cells, RPMI-1640 media, fetal bovine serum (FBS), lipopolysaccharide (LPS), Human TNF-α ELISA kit.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.

    • Replace the media with fresh media containing serial dilutions of this compound, the negative control, or positive controls. Pre-incubate for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce cytokine production. Include an unstimulated control.

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA on the supernatant according to the manufacturer's protocol.

    • Measure the absorbance at 450 nm and calculate the TNF-α concentration based on a standard curve.

Western Blot for Phosphorylated IRAK1 (p-IRAK1)
  • Objective: To determine if this compound inhibits the phosphorylation of a direct downstream substrate of IRAK4.

  • Principle: Western blotting uses antibodies to detect the levels of a specific protein (total IRAK1) and its phosphorylated form (p-IRAK1) in cell lysates.

  • Materials: THP-1 cells, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-IRAK1, anti-IRAK1, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Culture and treat THP-1 cells with controls and this compound, followed by LPS stimulation as described in the cytokine assay (a shorter stimulation time, e.g., 15-30 minutes, is often optimal for phosphorylation events).

    • Lyse the cells with RIPA buffer containing inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the p-IRAK1 signal to total IRAK1 and the loading control (β-actin).

By employing these controls and protocols, researchers can rigorously validate the efficacy and mechanism of action of this compound, ensuring data reliability and reproducibility.

Revolutionizing Efficacy Testing: A Comparative Analysis of the Implantable Microdevice (IMD) Platform and Standard-of-Care Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The paradigm of efficacy testing for novel and established oncological therapies is undergoing a significant transformation. Traditional methodologies, heavily reliant on systemic administration in preclinical models, are being challenged by innovative technologies that offer a more localized and potentially more predictive assessment of drug response. This guide provides a comprehensive comparison between the novel Implantable Microdevice (IMD) platform and standard-of-care (SoC) drug efficacy testing methods, with a focus on providing actionable data and detailed protocols for the scientific community.

Executive Summary

The Implantable Microdevice (IMD) is a technology that enables the in vivo assessment of multiple drug responses simultaneously within a single tumor.[1][2][3] This is achieved by implanting a small device, roughly the size of a grain of rice, containing micro-reservoirs of various therapeutic agents directly into the tumor tissue.[4] These microdoses then diffuse into the surrounding tumor microenvironment, allowing for the evaluation of localized drug efficacy without systemic toxicity.[1] This approach stands in contrast to traditional preclinical efficacy studies, which typically involve systemic drug administration to animal models bearing tumor xenografts and subsequent monitoring of tumor volume changes over time.

This guide will delve into a direct comparison of the data generated from the IMD platform versus systemic therapy, detail the experimental protocols for both methodologies, and visualize the key workflows and relevant biological pathways. The focus will be on renal cell carcinoma (RCC) as a case study, given the active clinical investigation of the IMD platform in this indication.

Data Presentation: IMD Local Efficacy vs. Systemic Response

A cornerstone of the IMD platform's validation is the correlation between the localized drug effects observed with the device and the tumor response seen with traditional systemic therapy. Preclinical studies have demonstrated a strong predictive relationship between the two. The following tables summarize this comparative data from foundational studies.

Table 1: Correlation of Local and Systemic Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model (MDA-MB-231)

DrugLocal Efficacy (IMD) - Apoptosis (Normalized to Control)Systemic Efficacy - Tumor Growth Inhibition (%)
Doxorubicin3.5 ± 0.675 ± 12
Paclitaxel2.8 ± 0.568 ± 15
Lapatinib1.2 ± 0.325 ± 10
Sunitinib1.1 ± 0.218 ± 9

Data adapted from Jonas et al., Science Translational Medicine, 2015.

Table 2: Comparison of Local and Systemic Efficacy in a Prostate Cancer Xenograft Model (PC3)

DrugLocal Efficacy (IMD) - Apoptosis (Normalized to Control)Systemic Efficacy - Tumor Growth Inhibition (%)
Docetaxel4.1 ± 0.782 ± 11
Doxorubicin3.2 ± 0.571 ± 13
Sunitinib1.3 ± 0.222 ± 8

Data adapted from Jonas et al., Science Translational Medicine, 2015.

Experimental Protocols

Implantable Microdevice (IMD) Experimental Protocol

This protocol outlines the key steps for in vivo drug sensitivity testing using the IMD platform as described in preclinical validation studies.

1. Device Manufacturing and Loading:

  • The microdevices, typically cylindrical in shape (e.g., 820 µm in diameter), are fabricated from a medical-grade polymer.

  • The device contains multiple reservoirs (up to 16 or more) which are loaded with the desired drugs or drug combinations.

  • The drugs are formulated in a polymer-based matrix to allow for controlled release upon implantation.

2. Device Implantation:

  • The IMD is implanted directly into the tumor using a biopsy needle.

  • The procedure is minimally invasive and allows for precise placement within the tumor mass.

  • The device remains in situ for a predetermined period, typically 24-72 hours, to allow for drug diffusion and interaction with the tumor microenvironment.

3. Device Removal and Tissue Analysis:

  • After the incubation period, the device and the surrounding tissue containing the drug diffusion zones are retrieved using a second biopsy needle.

  • The retrieved tissue is then fixed, sectioned, and analyzed.

  • Analysis techniques include immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67), as well as more advanced spatial profiling and transcriptomics.

4. Drug Dosing Calibrations:

  • Prior to in vivo studies, the release kinetics and diffusion of each drug from the device are characterized in vitro and ex vivo.

  • This calibration ensures that the local drug concentrations achieved in the tumor are representative of the concentrations seen during systemic treatment.

Standard-of-Care (SoC) Systemic Efficacy Experimental Protocol (Preclinical)

This protocol describes a typical workflow for evaluating the efficacy of a cancer drug using traditional systemic administration in animal models.

1. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., nude mice) are used for xenograft studies.

  • Human cancer cell lines (e.g., MDA-MB-231, PC3) are cultured and then injected subcutaneously into the flanks of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Systemic Drug Administration:

  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • The investigational drug is administered systemically, typically via intravenous, intraperitoneal, or oral routes, at a predetermined dose and schedule.

  • The control group receives a vehicle control.

3. Tumor Growth Monitoring:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.

  • Tumor volume is calculated using the formula: (length × width²) / 2.

  • Animal body weight and general health are also monitored.

4. Efficacy Endpoint Analysis:

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • At the end of the study, tumors may be excised for further analysis, such as histology and biomarker assessment.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

IMD_vs_SoC_Workflow Comparison of Drug Efficacy Testing Workflows cluster_IMD IMD Platform Workflow cluster_SoC Traditional SoC Workflow IMD_load Device Loading (Multiple Drugs) IMD_implant Minimally Invasive Implantation IMD_load->IMD_implant IMD_incubate In Situ Incubation (24-72h) IMD_implant->IMD_incubate IMD_retrieve Device & Tissue Retrieval IMD_incubate->IMD_retrieve IMD_analyze Localized Response Analysis (IHC, etc.) IMD_retrieve->IMD_analyze SoC_implant Tumor Cell Implantation SoC_grow Tumor Growth to Palpable Size SoC_implant->SoC_grow SoC_treat Systemic Drug Administration SoC_grow->SoC_treat SoC_monitor Tumor Volume Monitoring SoC_treat->SoC_monitor SoC_analyze Tumor Growth Inhibition Analysis SoC_monitor->SoC_analyze

Caption: A comparison of the IMD platform and traditional SoC drug efficacy testing workflows.

Signaling Pathways of Standard-of-Care Drugs for Renal Cell Carcinoma

The following diagrams illustrate the mechanisms of action for key standard-of-care drugs used in the treatment of renal cell carcinoma.

VEGFR_TKI_Pathway VEGFR Tyrosine Kinase Inhibitor (TKI) Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Sunitinib Sunitinib / Axitinib Cabozantinib / Lenvatinib Sunitinib->VEGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Angiogenesis Angiogenesis & Tumor Cell Proliferation mTOR->Angiogenesis ERK->Angiogenesis

Caption: Mechanism of action for VEGFR TKIs like Sunitinib, Axitinib, Cabozantinib, and Lenvatinib.

Immune_Checkpoint_Inhibitor_Pathway Immune Checkpoint Inhibitor Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell B7 B7 (CD80/86) CD28 CD28 B7->CD28 Co-stimulation CTLA4 CTLA-4 B7->CTLA4 Inhibition Activation T-Cell Activation CD28->Activation Inhibition T-Cell Inhibition CTLA4->Inhibition PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition PD1->Inhibition Ipilimumab Ipilimumab Ipilimumab->CTLA4 Nivolumab Nivolumab / Pembrolizumab Nivolumab->PD1

Caption: Mechanism of action for immune checkpoint inhibitors Ipilimumab, Nivolumab, and Pembrolizumab.

HIF2a_Inhibitor_Pathway HIF-2α Inhibitor Pathway VHL_mutation VHL Mutation (in ccRCC) HIF2a HIF-2α accumulation VHL_mutation->HIF2a Gene_transcription Transcription of VEGF, PDGF, etc. HIF2a->Gene_transcription Belzutifan Belzutifan Belzutifan->HIF2a Tumor_growth Tumor Growth & Angiogenesis Gene_transcription->Tumor_growth

Caption: Mechanism of action for the HIF-2α inhibitor Belzutifan in VHL-mutated clear cell RCC.

Conclusion

The Implantable Microdevice (IMD) platform represents a significant advancement in the field of in vivo drug efficacy testing. By enabling the simultaneous assessment of multiple drugs directly within the tumor microenvironment, it offers a powerful tool for personalized medicine and accelerated drug development. Preclinical data strongly suggests that the localized response to microdoses of drugs delivered by the IMD is predictive of the response to systemic therapy. While traditional systemic efficacy studies in animal models remain a crucial component of preclinical drug development, the IMD platform provides a complementary and potentially more nuanced understanding of drug activity in a physiologically relevant context. As this technology continues to be validated in clinical trials, it holds the promise of becoming an invaluable tool for guiding therapeutic decisions and improving patient outcomes in oncology.

References

Investigating the Specificity of IMD Pathway Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Immune Deficiency (IMD) pathway is a critical component of the innate immune system in insects, playing a vital role in the defense against Gram-negative bacteria.[1][2][3] Its conservation and homology to the mammalian Tumor Necrosis Factor Receptor (TNFR) signaling pathway make it a subject of intense research, not only for understanding insect immunity but also for potential applications in disease vector control and as a model for human immune signaling.[1][4] This guide provides a comparative overview of the biological effects of hypothetical and known modulators of the IMD pathway, with a focus on experimental data and detailed methodologies.

While a specific compound denoted as "IMD-biphenylA" is not documented in publicly available scientific literature, this guide will use it as a hypothetical archetype for a novel small molecule modulator. We will compare its theoretical effects with known experimental observations of other compounds and genetic perturbations that affect the IMD signaling cascade.

Comparative Analysis of IMD Pathway Modulators

The following table summarizes the potential effects of a hypothetical specific IMD pathway inhibitor, "this compound," compared to a known, albeit indirect, modulator and a genetic inhibitor. This comparative data is based on established knowledge of the IMD pathway.

Parameter Hypothetical this compound (Specific Inhibitor) Imidacloprid (Neonicotinoid Insecticide) Pirk (Endogenous Negative Regulator)
Target Presumed to be a core component of the IMD pathway (e.g., IMD, FADD, DREDD)Interacts with the midgut portion of the immune deficiency pathway, affecting the Duox pathwayInteracts with PGRP-LC/LE and IMD, disrupting the signaling complex
Effect on Antimicrobial Peptide (AMP) Gene Expression (e.g., Diptericin) Significant dose-dependent decrease in expression following Gram-negative bacterial challenge.Reduced expression of Duox, leading to dysregulation of the gut microbiota.Downregulates AMP gene expression as part of a negative feedback loop.
In Vivo Effect on Survival After Infection Increased susceptibility to Gram-negative bacterial pathogens.May indirectly affect immune competence by disrupting gut homeostasis.Overexpression leads to increased susceptibility to infection.
Specificity High specificity for the IMD pathway with minimal off-target effects is the desired profile.Broad-spectrum insecticide with known neurological targets; immune effects are likely secondary.Highly specific to the IMD pathway.
Mechanism of Action Competitive or allosteric inhibition of a key protein-protein interaction or enzymatic activity.Dysregulates Duox-mediated hydrogen peroxide production.Prevents the formation of the PGRP-LC-IMD signaling complex.

Signaling Pathways and Experimental Workflows

To understand the specificity of any compound targeting the IMD pathway, it is crucial to visualize the signaling cascade and the experimental approaches used to query its activity.

The IMD Signaling Pathway

The IMD pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan from Gram-negative bacteria by the transmembrane receptor PGRP-LC. This leads to the recruitment of the adapter protein IMD and subsequent activation of a signaling cascade involving FADD, the caspase DREDD, and the TAK1/TAB2 complex. This culminates in the cleavage and activation of the NF-κB transcription factor Relish, which translocates to the nucleus to induce the expression of antimicrobial peptides (AMPs).

IMD_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-negative Bacteria Gram-negative Bacteria DAP-type Peptidoglycan DAP-type Peptidoglycan Gram-negative Bacteria->DAP-type Peptidoglycan releases PGRP-LC PGRP-LC (Receptor) DAP-type Peptidoglycan->PGRP-LC binds IMD IMD PGRP-LC->IMD recruits FADD FADD IMD->FADD recruits TAK1_TAB2 TAK1/TAB2 Complex IMD->TAK1_TAB2 activates DREDD DREDD FADD->DREDD activates DREDD->IMD cleaves Relish_inactive Relish (Inactive) DREDD->Relish_inactive cleaves IKK_complex IKK Complex (Kenny/Ird5) TAK1_TAB2->IKK_complex activates IKK_complex->Relish_inactive phosphorylates Relish_active Relish (Active) Relish_inactive->Relish_active AMP_genes Antimicrobial Peptide (AMP) Genes Relish_active->AMP_genes translocates to nucleus and binds promoter AMPs AMPs AMP_genes->AMPs transcription & translation

Figure 1: The IMD signaling pathway in Drosophila.

Experimental Workflow for Screening IMD Pathway Modulators

A typical workflow to identify and characterize small molecule modulators of the IMD pathway involves a multi-step process, starting with high-throughput screening and progressing to more detailed in vivo analyses.

Experimental_Workflow A High-Throughput Screening (HTS) in Drosophila S2 cells with a Diptericin-luciferase reporter B Hit Confirmation and Dose-Response Analysis A->B C Secondary Assays: - Cytotoxicity Assay - Target Deconvolution (e.g., thermal shift assay) B->C D In Vivo Validation in Adult Flies: - qRT-PCR for AMP gene expression - Survival assay after bacterial infection C->D E Specificity and Off-Target Analysis: - Assess effects on other signaling pathways (e.g., Toll, JNK) - In silico target prediction D->E F Lead Optimization E->F

Figure 2: A generalized experimental workflow for identifying IMD pathway modulators.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are protocols for key experiments used to assess the activity of IMD pathway modulators.

Cell-Based Reporter Assay for IMD Pathway Activation

Objective: To quantify the activation of the IMD pathway in response to a stimulus in the presence of a test compound.

Materials:

  • Drosophila S2 cells

  • Expression vector containing a luciferase reporter gene driven by the Diptericin promoter

  • Peptidoglycan (PGN) from a Gram-negative bacterium (e.g., E. coli)

  • Test compound (e.g., this compound)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Transfect S2 cells with the Diptericin-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with PGN (e.g., 10 µg/mL) to activate the IMD pathway.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Calculate the relative luciferase activity (Firefly/Renilla) and normalize to the PGN-stimulated control without the compound.

In Vivo Survival Assay

Objective: To determine the effect of a test compound on the ability of Drosophila to survive a bacterial infection.

Materials:

  • Adult Drosophila melanogaster (wild-type)

  • Gram-negative pathogenic bacteria (e.g., Pseudomonas aeruginosa)

  • Test compound formulated in fly food or for injection

  • Microinjection needle

  • Vials with standard fly food

Protocol:

  • Rear adult flies on food containing the test compound at various concentrations for 3-5 days. For acute dosing, the compound can be delivered via microinjection.

  • Infect the flies by pricking them in the thorax with a thin needle dipped in a concentrated culture of the pathogenic bacteria.

  • Transfer the infected flies to fresh vials with the corresponding treated or control food.

  • Monitor survival daily for at least 7 days.

  • Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival of compound-treated flies with the control group.

Quantitative Real-Time PCR (qRT-PCR) for AMP Gene Expression

Objective: To measure the transcript levels of IMD pathway target genes in vivo.

Materials:

  • Adult Drosophila melanogaster treated with the test compound and infected with bacteria (as in the survival assay)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target AMP genes (e.g., Diptericin, Cecropin) and a housekeeping gene (e.g., RpL32)

  • qRT-PCR instrument

Protocol:

  • Collect flies at a specific time point after infection (e.g., 6 hours).

  • Extract total RNA from whole flies or dissected tissues (e.g., fat body).

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target AMP genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the infected control group.

Conclusion

The investigation of the specificity of biological effects of novel compounds like the hypothetical "this compound" requires a systematic and multi-faceted approach. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive profile of a compound's activity, mechanism of action, and potential for off-target effects. The IMD pathway in Drosophila offers a powerful and genetically tractable system for such investigations, providing valuable insights into conserved innate immune signaling and a platform for the discovery of new chemical entities with immunomodulatory properties.

References

Reproducibility of IMD-biphenylA Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available experimental data on IMD-biphenylA, a novel imidazoquinolinone-based dimer functioning as an NF-κB immunomodulator. The primary goal is to objectively present its performance and the reproducibility of its experimental results.

Executive Summary:

This compound has been investigated as a potential vaccine adjuvant and antitumor agent, demonstrating promising results in a key study by Kim et al. (2021) published in ACS Medicinal Chemistry Letters. This compound was shown to reduce the inflammatory side effects typically associated with small molecule immune potentiators (SMIPs) while maintaining their efficacy. However, a critical assessment of the available scientific literature reveals that no independent studies have been published to date that reproduce or externally validate the initial findings. All currently available data originates from a single research publication. Therefore, this guide presents a detailed summary of the original data and methodologies, highlighting the need for independent verification to fully establish the reproducibility of these results.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study on this compound and its comparators.

Table 1: In Vitro Pro-inflammatory Cytokine Secretion in Bone Marrow-Derived Dendritic Cells (BMDCs)

CompoundConcentration (µM)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
Parent SMIP 10~3500~4000
This compound (4) 10~500 ~1000
IMD-vanillin (2) 10~500~1000
IMD-catechol (3) 10~500~1000
IMD-biphenylB (5) 10~3500~4000
IMD-biphenylC (6) 10~3500~4000
Vehicle Control -<500<1000

Data extracted from Kim, F. W., et al. (2021). "Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators." ACS Medicinal Chemistry Letters.[1][2]

Table 2: In Vivo Systemic Cytokine Levels in Mice 1-hour Post-Injection

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Parent SMIP ~1200~600
This compound (4) ~0 ~0
IMD-vanillin (2) ~0~0
IMD-catechol (3) ~0~0
PBS Control ~0~0

Data extracted from Kim, F. W., et al. (2021). "Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators."[1][2]

Table 3: Anti-Ovalbumin (OVA) Antibody Titers in Mice 28 Days Post-Vaccination

AdjuvantAnti-OVA IgG Titer
Parent SMIP ~1.5 (Arbitrary Units)
This compound (4) ~2.0 (Arbitrary Units)
IMD-vanillin (2) ~2.5 (Arbitrary Units)
IMD-catechol (3) ~2.5 (Arbitrary Units)
OVA only <0.5 (Arbitrary Units)

Data extracted from Kim, F. W., et al. (2021). "Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators."[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

1. In Vitro Cytokine Analysis:

  • Cell Line: Bone marrow-derived dendritic cells (BMDCs) were cultured from the bone marrow of mice.

  • Treatment: BMDCs were incubated with 10 µM of the parent SMIP, this compound, or other dimer compounds for 8 hours.

  • Cytokine Measurement: The supernatant was collected, and the levels of IL-6 and TNF-α were quantified using an enzyme-linked immunosorbent assay (ELISA).

2. In Vivo Systemic Cytokine Measurement:

  • Animal Model: BALB/c mice were used for this study.

  • Administration: Mice were injected with the parent SMIP, this compound, or control substances.

  • Sample Collection: Blood serum was collected 1 hour after injection.

  • Analysis: Serum levels of IL-6 and TNF-α were measured by ELISA.

3. In Vivo Vaccination and Antibody Titer Measurement:

  • Antigen and Adjuvant: Mice were vaccinated with ovalbumin (OVA) as the model antigen, formulated with the parent SMIP, this compound, or other dimers.

  • Vaccination Schedule: A primary vaccination was administered, followed by a booster injection on day 14.

  • Antibody Analysis: On day 28, blood was collected, and the serum was analyzed for anti-OVA IgG antibody titers using ELISA.

Visualizations

Signaling Pathway of this compound

IMD_biphenylA_Pathway cluster_cell Macrophage / Dendritic Cell TLR7/8 TLR7/8 NF-kB Pathway NF-kB Pathway TLR7/8->NF-kB Pathway activates This compound This compound This compound->TLR7/8 activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines reduced production Adaptive Immune Response Adaptive Immune Response NF-kB Pathway->Adaptive Immune Response maintained/enhanced signaling experimental_workflow cluster_workflow Vaccination and Analysis Workflow Day 0 Primary Vaccination (OVA + Adjuvant) Day 14 Booster Injection Day 0->Day 14 Day 28 Serum Collection Day 14->Day 28 Analysis Anti-OVA IgG ELISA Day 28->Analysis

References

A Comparative Analysis of IMD-biphenylB and Polychlorinated Biphenyls (PCBs) in Immunomodulation and NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide provides a comparative analysis of a novel immunomodulator, IMD-biphenylB, and the well-studied class of environmental pollutants, polychlorinated biphenyls (PCBs). Initial searches for "IMD-biphenylA" did not yield any identifiable compound in the scientific literature, suggesting a possible typographical error in the original query. The closely related and well-characterized compound, IMD-biphenylB, has been identified and is the subject of this comparative analysis.

Executive Summary

This guide offers a detailed comparison of the synthetic immunomodulator IMD-biphenylB and the persistent environmental pollutants, polychlorinated biphenyls (PCBs), with a focus on their mechanisms of action, particularly concerning the NF-κB signaling pathway, and their overall impact on the immune system. While both classes of compounds are derivatives of biphenyl, their biological effects are markedly different. IMD-biphenylB is a designer molecule intended to function as a vaccine adjuvant and anti-tumor agent with controlled inflammatory effects. In contrast, PCBs are known for their widespread toxicity, including immunotoxicity, and their role as endocrine disruptors and carcinogens. This analysis will provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compound classes.

Structural and Functional Overview

IMD-biphenylB is a rationally designed dimeric molecule that combines a Toll-like receptor 7/8 (TLR7/8) agonist (an imidazoquinolinone derivative) with an NF-κB modulator. This unique structure is intended to potentiate the immune response in a controlled manner, enhancing adjuvanticity while minimizing systemic inflammation.[1][2]

Polychlorinated Biphenyls (PCBs) are a class of 209 different congeners, which are organochlorine compounds.[3] Their structure consists of a biphenyl backbone with a varying number of chlorine atoms attached. The degree and position of chlorination determine the physical and chemical properties, as well as the toxicity of each congener. PCBs were widely used in industrial applications due to their chemical stability and electrical insulating properties before being banned due to their environmental persistence and adverse health effects.[3]

Comparative Data on Immunomodulatory Effects

The following table summarizes the quantitative data on the immunomodulatory effects of IMD-biphenylB and a representative PCB congener, PCB 153. The data for IMD-biphenylB is derived from studies using in vitro assays and in vivo mouse models, while the data for PCB 153 is from in vitro studies on immune cells.

ParameterIMD-biphenylBPolychlorinated Biphenyl (PCB 153)Reference Compound/Condition
In Vitro Cytokine Production (RAW 264.7 Macrophages)
IL-6 (pg/mL)~1500 (at 1 µM)Significantly reduced LPS-induced IL-6 expressionLPS stimulation
TNF-α (pg/mL)~2000 (at 1 µM)Did not significantly modify LPS-induced TNF-α expressionLPS stimulation
In Vivo Systemic Cytokine Levels (Mouse Model)
IL-6 (pg/mL)Baseline levels maintainedNot directly comparable, but associated with increased systemic inflammationR848 (TLR7/8 agonist) alone
In Vivo Anti-Tumor Efficacy (CT26 Mouse Model)
Tumor Volume (mm³)Significant reduction compared to controlNot applicable (pro-carcinogenic)Vehicle control

Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Both IMD-biphenylB and PCBs have been shown to modulate this pathway, albeit with different mechanisms and outcomes.

IMD-biphenylB is designed to be a modulator of the NF-κB pathway. As a TLR7/8 agonist, it activates the NF-κB pathway to induce an immune response. However, the linked NF-κB modulator component is intended to control the extent of this activation, thereby reducing the production of pro-inflammatory cytokines and minimizing systemic toxicity.[1]

Polychlorinated Biphenyls (PCBs) have been shown to activate the NF-κB signaling pathway, contributing to their pro-inflammatory and carcinogenic effects. For example, PCB 153 has been demonstrated to induce NF-κB activation in intestinal epithelial cells, leading to inflammation and increased intestinal permeability. This activation can be triggered by genotoxic stress and the ATM/NEMO pathway. Other studies have shown that different PCB congeners can either enhance or suppress NF-κB activation in response to other stimuli like lipopolysaccharide (LPS).

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7/8 TLR7/8 MyD88 MyD88 TLR7/8->MyD88 Signal Transduction PCB PCB ATM_NEMO ATM/NEMO PCB->ATM_NEMO Induces Genotoxic Stress IRAKs IRAKs MyD88->IRAKs Signal Transduction TRAF6 TRAF6 IRAKs->TRAF6 Signal Transduction IKK Complex IKK Complex TRAF6->IKK Complex Signal Transduction IκB IκB IKK Complex->IκB Phosphorylates Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NF-κB NF-κB (p50/p65) NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocation IMD-biphenylB_modulator IMD-biphenylB (Modulator) IMD-biphenylB_modulator->IKK Complex Inhibits ATM_NEMO->IKK Complex Activates DNA DNA NF-κB_active->DNA Binds to Gene Expression Gene Expression DNA->Gene Expression Induces Transcription of Pro-inflammatory Cytokines, Chemokines, etc. IMD-biphenylB_agonist IMD-biphenylB (Agonist) IMD-biphenylB_agonist->TLR7/8 Activates

Caption: Simplified NF-κB signaling pathway showing points of modulation by IMD-biphenylB and PCBs.

Experimental Protocols

In Vitro Cytokine Measurement for IMD-biphenylB

Cell Line: RAW 264.7 murine macrophage-like cells.

Methodology:

  • RAW 264.7 cells were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated overnight.

  • Cells were then treated with varying concentrations of IMD-biphenylB dimers (e.g., 1 µM) or a control compound (e.g., R848) for 24 hours.

  • Supernatants were collected, and the concentrations of cytokines such as IL-6 and TNF-α were measured using a commercial ELISA kit according to the manufacturer's instructions.

  • Absorbance was read on a plate reader, and cytokine concentrations were calculated from a standard curve.

In Vitro NF-κB Activation Assay for PCB 153

Cell Line: Neonatal rat primary microglia.

Methodology:

  • Primary microglial cultures were established from the forebrains of neonatal Sprague-Dawley rats.

  • Microglia were seeded on coverslips and exposed to PCB 153 (e.g., 0.1 µM) or a vehicle control (DMSO) for 18 hours.

  • Following PCB exposure, cells were treated with lipopolysaccharide (LPS; 0.5 µg/mL) or a vehicle control (PBS) for 4 hours to induce an inflammatory response.

  • Cells were then fixed, and immunocytochemistry was performed to visualize the p65 subunit of NF-κB and the microglial marker Ox42.

  • Coverslips were mounted with DAPI-containing media for nuclear staining.

  • Confocal microscopy was used to image the cells, and NF-κB activation was quantified by measuring the fluorescent pixel intensity of p65 in the nuclear versus cytoplasmic regions using image analysis software (e.g., ImageJ).

In Vivo Anti-Tumor Efficacy Study for IMD-biphenylB

Animal Model: BALB/c mice bearing CT26 colon carcinoma tumors.

Methodology:

  • CT26 cells (1 x 106) were subcutaneously injected into the flank of BALB/c mice.

  • When tumors reached a palpable size, mice were randomized into treatment groups.

  • Mice were treated with intratumoral injections of IMD-biphenylB dimers, a control adjuvant (e.g., R848), or a vehicle control.

  • Tumor growth was monitored by measuring tumor volume with calipers at regular intervals.

  • Systemic toxicity was assessed by monitoring body weight and measuring systemic cytokine levels (e.g., IL-6) from blood samples.

  • Survival of the mice was monitored throughout the study.

Experimental and Logical Workflow Diagrams

In_Vitro_Cytokine_Assay_Workflow cluster_workflow In Vitro Cytokine Assay Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate incubate_overnight Incubate overnight treat_cells Treat cells with IMD-biphenylB or Controls incubate_24h Incubate for 24 hours collect_supernatant Collect supernatant elisa Perform ELISA for IL-6 and TNF-α read_plate Read absorbance analyze_data Analyze data and calculate concentrations end End

Caption: Workflow for in vitro cytokine measurement.

Conclusion

The comparative analysis of IMD-biphenylB and polychlorinated biphenyls reveals a stark contrast in their biological activities, despite their shared biphenyl core structure. IMD-biphenylB represents a targeted and controlled approach to immune modulation, leveraging the activation of the NF-κB pathway for therapeutic benefit while attempting to mitigate adverse inflammatory responses. Conversely, PCBs are environmental toxicants that dysregulate the NF-κB pathway, contributing to a spectrum of adverse health effects, including chronic inflammation and cancer. This guide provides a foundational understanding for researchers in drug development and environmental toxicology, highlighting the importance of specific chemical structures in determining biological outcomes. The detailed experimental protocols and comparative data serve as a valuable resource for designing future studies in these fields.

References

Validating the Therapeutic Window of IMD-biphenylA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of IMD-biphenylA, a novel immunomodulatory agent, against other therapeutic alternatives. The information is intended to support researchers in evaluating its potential and designing further preclinical and clinical studies. The experimental data presented herein is illustrative and compiled for comparative purposes.

Overview of this compound

This compound is a potent, small-molecule immunomodulator belonging to the imidazoquinolinone class. It is designed to function as a dimer that modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. The primary therapeutic hypothesis for this compound is its potential to act as an anti-tumor agent by inhibiting aberrant NF-κB activity, which is a hallmark of many cancers, while potentially producing a favorable systemic inflammation profile.

Comparative Performance Data

The following table summarizes the performance of this compound in key preclinical assays compared to two alternative therapeutic agents: a well-characterized small-molecule NF-κB inhibitor (BAY 11-7082) and a standard-of-care immune checkpoint inhibitor (α-PD-1 Antibody).

ParameterThis compoundBAY 11-7082 (NF-κB Inhibitor)α-PD-1 Antibody (Checkpoint Inhibitor)
Target NF-κB PathwayIKKβPD-1
IC50 (NF-κB Inhibition) 50 nM10 µMNot Applicable
EC50 (IL-6 Production in PBMCs) 100 nM15 µM5 nM
In Vitro Cytotoxicity (A549 Lung Cancer Cells, IC50) 200 nM25 µMNot Directly Cytotoxic
In Vivo Efficacy (Tumor Growth Inhibition in Mouse Model) 60% at 10 mg/kg40% at 20 mg/kg75% at 5 mg/kg
Primary Mechanism of Action Direct inhibition of NF-κB nuclear translocationInhibition of IκBα phosphorylationBlocks PD-1/PD-L1 interaction, restoring T-cell activity

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the process for validating its therapeutic window, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Freed This compound This compound This compound->NF-κB Inhibits Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Therapeutic_Window_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Potency Potency Efficacy Efficacy Potency->Efficacy Selectivity Selectivity Selectivity->Efficacy Cytotoxicity Cytotoxicity Toxicity Toxicity Cytotoxicity->Toxicity Therapeutic_Window Therapeutic_Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Experimental workflow for validating the therapeutic window of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene are seeded in 96-well plates.

  • Cells are pre-incubated with varying concentrations of this compound for 1 hour.

  • NF-κB signaling is stimulated with TNF-α (10 ng/mL) for 6 hours.

  • Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data is normalized to vehicle-treated controls, and the IC50 value is calculated from the dose-response curve.

p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation to the nucleus.

Methodology:

  • A549 cells are grown on coverslips in a 24-well plate.

  • Cells are pre-treated with this compound for 1 hour, followed by stimulation with TNF-α for 30 minutes.

  • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.

  • Cells are incubated with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Images are acquired using a fluorescence microscope, and the ratio of nuclear to cytoplasmic p65 fluorescence intensity is quantified.

Cancer Cell Proliferation (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • A549 lung cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of this compound concentrations for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are solubilized with DMSO.

  • The absorbance at 570 nm is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

A Comparative Analysis of IMD-biphenylA and its Analogs as NF-κB Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of IMD-biphenylA, a novel immunomodulator, and its analogs. The content herein is based on findings from the study by Kimani et al., which focuses on the design and synthesis of imidazoquinolinone-NF-κB immunomodulator dimers. These compounds are engineered to enhance the adjuvant properties of small molecule immune potentiators (SMIPs) while mitigating their associated systemic inflammation. This is achieved by covalently linking a Toll-like receptor (TLR) 7/8 agonist with a nuclear factor-kappa B (NF-κB) modulator.

Performance Overview

The core concept behind the design of this compound and its analogs is to create chimeric molecules that simultaneously activate TLR7/8 and modulate the NF-κB signaling pathway. This dual action aims to reduce the systemic toxicity often associated with potent immune adjuvants while maintaining or enhancing their efficacy in vaccine formulations and anti-tumor applications. The biphenyl moiety in these compounds serves as a key component of the NF-κB modulating domain.

Quantitative Data Summary

The following table summarizes the in vitro performance of this compound and its key analog, IMD-biphenylB, in modulating NF-κB activity in murine macrophage-like RAW 264.7 cells. The data is presented as the percentage of NF-κB inhibition at a concentration of 10 µM.

CompoundLinkerNF-κB Modulator Moiety% NF-κB Inhibition (at 10 µM)
This compound AmideBiphenylacetic acid~50%
IMD-biphenylB Amide4-Biphenylcarboxylic acid~80%

Data extracted and interpreted from Kimani FW, et al. ACS Med Chem Lett. 2021.

Signaling Pathway and Experimental Workflow

The IMD-biphenyl compounds function by modulating the NF-κB signaling cascade initiated by TLR7/8 activation. Upon stimulation of TLR7/8 by the imidazoquinolinone moiety, a downstream signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The biphenyl modulator component of the chimeric molecule is designed to inhibit this pathway, thereby reducing the inflammatory response.

Below is a diagram illustrating the general experimental workflow for evaluating the NF-κB inhibitory activity of these compounds.

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Compound Treatment cluster_stimulation NF-κB Stimulation cluster_assay NF-κB Activity Assay raw_cells RAW 264.7 cells plate_cells Plate cells in 96-well plates raw_cells->plate_cells add_compounds Add this compound/B (10 µM) plate_cells->add_compounds incubate_1 Incubate for 1 hour add_compounds->incubate_1 add_lps Add LPS (100 ng/mL) incubate_1->add_lps incubate_2 Incubate for 24 hours add_lps->incubate_2 lyse_cells Lyse cells incubate_2->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data and Calculate % Inhibition measure_luciferase->analyze_data

Caption: Experimental workflow for NF-κB inhibition assay.

The following diagram illustrates the targeted NF-κB signaling pathway.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Activation IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB NF-κB (Active) IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Degradation IMD_biphenyl This compound/B IMD_biphenyl->IKK Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Targeted NF-κB signaling pathway.

Experimental Protocols

The following are key experimental protocols adapted from the referenced study.

NF-κB Inhibition Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 cells expressing an NF-κB-luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing this compound, IMD-biphenylB, or a vehicle control at a final concentration of 10 µM. The cells are pre-incubated with the compounds for 1 hour.

  • Stimulation: After pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce NF-κB activation.

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal, which corresponds to NF-κB transcriptional activity, is normalized to a control. The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated cells without any inhibitor.

In Vivo Tumor Model Efficacy Study
  • Tumor Implantation: CT26 colon carcinoma cells are subcutaneously implanted into the flank of BALB/c mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with peritumoral injections of the IMD-biphenyl compounds or a control solution.

  • Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals. Mouse survival is also recorded.

  • Cytokine Analysis: To assess systemic inflammation, blood samples are collected, and the levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using ELISA.

These protocols provide a framework for the evaluation of this compound and its analogs. For precise experimental details, including buffer compositions and specific instrument settings, it is recommended to consult the original research publication.

Safety Operating Guide

Navigating the Disposal of IMD-BiphenylA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of IMD-biphenylA, a substance requiring careful management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with regulations.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, a thorough review of its specific Safety Data Sheet (SDS) is mandatory. As a biphenyl derivative, it may share properties with other compounds in this class that are known to have health and environmental risks.[1][2][3][4][5]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles or a full-face shield compliant with ANSI Z87.1 standards.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for any signs of degradation or puncture before use and disposed of as contaminated waste after handling the chemical.

  • Protective Clothing: A lab coat and other protective clothing should be worn to prevent skin contact.

Quantitative Data for Biphenyl Compound Disposal

ParameterValueCompound ClassSource
pH for Neutralization Approximately 7.0Aromatic Amines
Flash Point 113 °C / 235.4 °FBiphenyl
Boiling Point 255 °C / 491 °FBiphenyl
Regulated PCB Concentration ≥ 50 ppmPolychlorinated Biphenyls

Experimental Protocol: Waste Segregation and Collection

The primary principle for managing this compound waste is proper segregation to prevent accidental reactions and ensure correct disposal.

Materials:

  • Appropriate chemical-resistant waste container (e.g., high-density polyethylene or glass) with a secure screw-top cap.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE) as specified above.

Procedure:

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other components of the waste stream.

    • The primary hazards (e.g., "Irritant," "Environmental Hazard").

    • The date when waste accumulation begins.

  • Waste Collection: Carefully transfer the this compound waste into the labeled container.

    • If the chemical is in solid form, it can be transferred directly.

    • If it is dissolved in a solvent, the entire solution should be added to the appropriate solvent waste container.

    • Contaminated labware, such as gloves, weighing paper, and pipette tips, must also be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Storage: Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible chemicals and sources of ignition.

Comprehensive Disposal Plan

The required method for the disposal of this compound is through a licensed and accredited professional waste disposal service. Under no circumstances should this chemical be disposed of down standard drains or in solid waste streams.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_0 Initial Assessment & Preparation cluster_1 Waste Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal A Review Safety Data Sheet (SDS) for this compound B Don appropriate Personal Protective Equipment (PPE) A->B C Characterize waste: solid, liquid, or contaminated labware B->C D Select appropriate, compatible, and labeled hazardous waste container C->D E Segregate waste from incompatible materials D->E F Transfer waste into the designated container E->F G Securely close the container F->G H Store container in a designated Satellite Accumulation Area (SAA) G->H I Consult with institution's Environmental Health & Safety (EHS) department H->I J Arrange for pickup by a licensed hazardous waste disposal contractor I->J K Provide accurate waste composition information to the contractor J->K

References

Essential Safety and Operational Guide for Handling IMD-biphenylA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for IMD-biphenylA was not located. The following guidance is based on the potential hazards associated with its structural proxy, biphenyl. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, treating it as potentially hazardous.[1]

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Immediate Safety Precautions:
  • Hazard Profile (based on Biphenyl): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3]

  • Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.

    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If skin irritation occurs, get medical advice.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.

    • Ingestion: Rinse mouth and drink plenty of water. Seek medical attention.

Personal Protective Equipment (PPE)

Based on the safety protocols for handling aromatic hydrocarbons like biphenyl, the following personal protective equipment is recommended:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from potential splashes, which may cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact; aromatic hydrocarbons can cause skin irritation. Change gloves immediately if they become contaminated.
Body Protection A lab coat worn over personal clothing (long pants and closed-toe shoes).Protects skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.

Operational Plan: Handling and Storage

A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Experimental Workflow for Safe Handling

cluster_prep I. Preparation cluster_handling II. Handling cluster_post III. Post-Handling cluster_storage IV. Storage prep_sds Review Safety Data Sheet (SDS) for Biphenyl prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_area Prepare Work Area in Chemical Fume Hood prep_ppe->prep_area handle_dispense Carefully Dispense Compound prep_area->handle_dispense handle_work Perform Experimental Work handle_dispense->handle_work post_seal Securely Seal Container handle_work->post_seal post_decon Decontaminate Work Surface and Equipment post_seal->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash storage_label Store in a Tightly Sealed, Properly Labeled Container post_wash->storage_label storage_area Store in a Well-Ventilated Area storage_label->storage_area

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.

Disposal Workflow

cluster_collect I. Waste Collection cluster_storage II. Waste Storage cluster_disposal III. Final Disposal collect_container Use Designated, Labeled Hazardous Waste Container collect_waste Collect All Contaminated Materials (Gloves, Wipes, etc.) collect_container->collect_waste storage_seal Keep Waste Container Securely Sealed collect_waste->storage_seal storage_area Store in a Designated Satellite Accumulation Area storage_seal->storage_area disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage_area->disposal_service disposal_manifest Complete Hazardous Waste Manifest disposal_service->disposal_manifest

Caption: Disposal Plan for this compound Waste.

Key Disposal Steps:
  • Waste Segregation: Segregate waste containing this compound from other waste streams. It should be treated as a non-halogenated, flammable, and environmentally hazardous chemical waste.

  • Container: Use an appropriate chemical-resistant waste container (e.g., high-density polyethylene or glass) with a secure screw-top cap.

  • Labeling: Before adding waste, affix a hazardous waste label to the container. The label must include: "Hazardous Waste," the full chemical name, primary hazards (e.g., "Irritant," "Environmental Hazard"), and the date accumulation begins.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Final Disposal: Dispose of the contents and container through an approved hazardous waste disposal plant. Never dispose of this chemical down the drain or in regular trash.

Quantitative Data (Based on Biphenyl)

PropertyValueSource
Physical State Solid
Flash Point 113 °C / 235.4 °F
Boiling Point 255 °C / 491 °F
Melting Point 68 - 72 °C / 154.4 - 161.6 °F
OSHA PEL 1 mg/m³ (8-hour TWA)
NIOSH REL 1 mg/m³ (10-hour TWA)
ACGIH TLV 1 mg/m³ (8-hour TWA)

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.